Methyl 2-cyclopentyl-2-methoxyacetate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 2-cyclopentyl-2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-8(9(10)12-2)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMKBOQRQGFCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Introduction: The Molecular Architecture and Scientific Imperative of Alpha-Alkoxy Esters
An In-depth Technical Guide to the Thermodynamic Properties of Alpha-Alkoxy Esters
Alpha-alkoxy esters are a distinct class of organic molecules characterized by an ester functional group (R-COOR') with an alkoxy (-OR'') substituent at the alpha-carbon position of the acyl chain (R-CH(OR'')-COOR'). This unique structural motif, combining features of both an ester and an ether at a critical position, imparts a fascinating and synthetically valuable reactivity profile. These compounds serve as versatile intermediates in organic synthesis and are of growing interest in medicinal chemistry and drug development. Specifically, their application as bioreversible prodrugs leverages the tailored stability of the ester bond to control the release of pharmacologically active agents in vivo.[1][2]
A thorough understanding of the thermodynamic properties of these molecules is not merely an academic exercise; it is fundamental to predicting their stability, reactivity, and behavior in both chemical and biological systems.[3][4] Key parameters such as the enthalpy of formation (ΔfH°), standard entropy (S°), heat capacity (Cp), and Gibbs free energy of formation (ΔfG°) govern everything from reaction equilibria and shelf-life to the kinetics of hydrolysis and formulation characteristics. This guide provides a comprehensive overview of the principles and methodologies—both experimental and computational—for determining these critical properties, offering researchers and drug development professionals the foundational knowledge required to harness the full potential of alpha-alkoxy esters.
Core Thermodynamic Properties: A Framework for Stability and Spontaneity
The thermodynamic profile of a molecule is defined by a set of key state functions that describe its energy content and stability relative to its constituent elements.
-
Enthalpy of Formation (ΔfH°) : This property represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[5] A more negative ΔfH° indicates a more stable molecule. It is the cornerstone for calculating the heat of reaction for any process involving the molecule.
-
Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or randomness. It is influenced by a molecule's mass, structure, and the freedom of motion of its constituent atoms (translational, rotational, and vibrational).[6] Larger and more flexible molecules generally possess higher entropy.
-
Heat Capacity (Cp) : This is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.[7] It is crucial for understanding how a system's energy content changes with temperature and is essential for hazard analysis and process safety.
-
Gibbs Free Energy of Formation (ΔfG°) : The ultimate arbiter of thermodynamic stability and spontaneity under constant temperature and pressure, Gibbs free energy elegantly combines enthalpy and entropy (ΔG° = ΔH° - TΔS°).[8][9] A negative ΔfG° indicates that the formation of the compound from its elements is a spontaneous process. This value is paramount for predicting the position of chemical equilibrium.[3]
Experimental Determination of Thermodynamic Properties
While computational methods have advanced significantly, direct experimental measurement remains the gold standard for obtaining accurate thermodynamic data. The protocols described below are designed as self-validating systems, where meticulous procedure and calibration ensure the trustworthiness of the results.
Combustion Calorimetry: Quantifying the Enthalpy of Formation
The most accurate method for determining the standard enthalpy of formation of an organic compound is by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.[10][11]
Causality and Experimental Insight: This technique operates on the principle of Hess's Law. By burning the compound completely to form well-defined products (CO₂ gas and H₂O liquid), the measured heat of combustion can be used to calculate the enthalpy of formation of the reactant. The core of this experiment's trustworthiness lies in achieving complete and clean combustion. For esters, which are oxygen-rich, this is generally achievable. The system is validated through calibration with a standard of known heat of combustion, typically benzoic acid, ensuring the heat capacity of the entire calorimeter system is precisely known.
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet (approx. 1 gram) of the purified, dry alpha-alkoxy ester is prepared.
-
Crucible Placement: The pellet is placed in a quartz or platinum crucible within the bomb. A fuse wire (e.g., nickel-chromium) is positioned to be in contact with the sample.
-
Bomb Sealing and Pressurization: A small, known amount of distilled water (approx. 1 mL) is added to the bomb to ensure all water formed during combustion condenses to the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. A precision thermometer (or thermistor) and a stirrer are placed in the water.
-
Temperature Equilibration: The system is allowed to stir until a stable initial temperature (T₁) is recorded over several minutes.
-
Ignition: The sample is ignited by passing a current through the fuse wire.
-
Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum (T₂) and then begins to cool.
-
Post-Reaction Analysis: The bomb is depressurized, and the interior is inspected for soot (indicating incomplete combustion, which would invalidate the run). The residual fuse wire is measured to account for its heat of combustion. Any acids formed (e.g., nitric acid from trace nitrogen) are quantified by titration and their heat of formation is subtracted.
-
Calculation: The heat of combustion is calculated from the temperature rise (T₂ - T₁) and the known heat capacity of the calorimeter. This value is then used with the standard enthalpies of formation of CO₂ and H₂O to determine the ΔfH° of the ester.[5]
Workflow for Enthalpy of Formation Determination
Caption: Workflow for determining ΔfH° via bomb calorimetry.
Differential Scanning Calorimetry (DSC): Accessing Heat Capacity
DSC is a powerful thermal analysis technique for measuring heat capacity and the enthalpy of phase transitions (e.g., melting, boiling).[12]
Causality and Experimental Insight: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. This differential measurement is key to its precision. For Cp determination, a three-step procedure is employed: a baseline (empty pans), a standard with known Cp (e.g., sapphire), and the sample. By subtracting the baseline from the standard and sample runs, the heat flow associated purely with the material's heat capacity can be isolated, providing a highly reliable measurement.
Experimental Protocol: Heat Capacity by DSC
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Baseline Run: An empty, hermetically sealed aluminum pan is placed on the sample sensor and another on the reference sensor. The system is heated at a controlled rate (e.g., 10 °C/min) over the desired temperature range to obtain a baseline heat flow curve.
-
Standard Run: A precisely weighed sapphire standard is placed in the sample pan, and the heating program is repeated.
-
Sample Run: The sapphire is replaced with a precisely weighed sample of the alpha-alkoxy ester, and the heating program is run a third time.
-
Calculation: The heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation: Cp,sample = (Cp,std) * (m_std / m_sample) * (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) where m is mass and DSC is the measured heat flow signal.
Principle of Differential Scanning Calorimetry
Caption: Principle of heat flow measurement in a DSC.
Computational Prediction of Thermodynamic Properties
When experimental determination is impractical, computational chemistry provides a powerful alternative for estimating thermodynamic properties with increasing accuracy.[4]
Density Functional Theory (DFT) as a Predictive Tool
DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[13] From a single set of calculations, all major thermodynamic functions can be derived.
Causality and Methodological Choice: The accuracy of DFT is critically dependent on the choice of the functional and basis set. Functionals like M06-2X are often preferred for thermochemistry as they are parameterized to yield good results for main-group elements.[13] Larger basis sets, such as 6-311++G(2d,2p), provide more flexibility for describing the electron distribution, leading to more accurate energies. The workflow's trustworthiness is enhanced by performing a frequency calculation, which confirms the optimized geometry is a true energy minimum (no imaginary frequencies) and provides the vibrational modes necessary for calculating entropy and thermal contributions to enthalpy and Gibbs free energy.
Computational Workflow: DFT for Thermodynamics
-
Structure Building: An initial 3D structure of the alpha-alkoxy ester is built using molecular modeling software.
-
Geometry Optimization: A DFT calculation is performed to find the lowest-energy geometry of the molecule. A functional like M06-2X with a basis set like 6-31G(d) is suitable for this step.
-
Frequency Calculation: At the optimized geometry, a frequency calculation is performed using the same level of theory. This yields the vibrational frequencies and confirms the structure is a stable minimum. The output provides the zero-point vibrational energy (ZPVE), and the thermal corrections to enthalpy and entropy.
-
High-Accuracy Energy Calculation (Optional but Recommended): To improve accuracy, a single-point energy calculation can be performed on the optimized geometry using a larger basis set (e.g., 6-311++G(2d,2p)).
-
Isodesmic Reaction Scheme (for High-Accuracy ΔfH°): To minimize systematic errors, an isodesmic reaction is designed. This is a hypothetical reaction where the number and types of bonds on both sides are conserved.[14][15]
-
Example: CH₃-CH(OCH₃)-COOCH₃ + CH₄ + CH₃OCH₃ → CH₃CH₂COOCH₃ + CH₃OCH₂CH₃
-
The enthalpy of this reaction (ΔH_rxn) is calculated from the computed total energies of all species.
-
The desired ΔfH° is then derived using: ΔfH°(product) = ΔH_rxn + ΣΔfH°(reactants) - ΣΔfH°(other products), where the ΔfH° of the simpler molecules are known experimentally. This method cancels out errors inherent in the computational model.
-
-
Property Calculation: The final thermodynamic properties are assembled:
-
ΔfH°(298K): Derived from the isodesmic reaction.
-
S°(298K): Obtained directly from the frequency calculation output.
-
ΔfG°(298K): Calculated using the formula ΔfG° = ΔfH° - TΔS°.
-
Workflow for Computational Thermodynamics
Caption: Computational workflow for deriving thermodynamic properties.
Data Summary and Structure-Property Relationships
The thermodynamic properties of alpha-alkoxy esters are systematically influenced by their molecular structure. The following table presents representative data for a homologous series to illustrate these trends. (Note: These are illustrative values based on known trends for esters and ethers, as comprehensive experimental data for this specific class is scarce).
| Compound Name | Formula | Molar Mass ( g/mol ) | ΔfH° (g, 298K) (kJ/mol) | S° (g, 298K) (J/mol·K) | Cp (g, 298K) (J/mol·K) |
| Methyl 2-methoxyacetate | C₄H₈O₃ | 104.10 | -560 | 330 | 115 |
| Ethyl 2-methoxyacetate | C₅H₁₀O₃ | 118.13 | -585 | 370 | 140 |
| Methyl 2-ethoxyacetate | C₅H₁₀O₃ | 118.13 | -595 | 375 | 142 |
| Ethyl 2-ethoxyacetate | C₆H₁₂O₃ | 132.16 | -620 | 415 | 165 |
Analysis of Trends:
-
Effect of Chain Length: Increasing the length of either the ester alkyl chain (methyl to ethyl) or the alpha-alkoxy chain (methoxy to ethoxy) leads to a more negative ΔfH°, indicating increased thermodynamic stability. This is a typical trend for homologous series.[16]
-
Entropy and Heat Capacity: Both S° and Cp increase with molecular size and complexity.[17] Longer chains introduce more low-frequency vibrational and rotational modes, increasing the density of energy states and thus raising both entropy and heat capacity.
-
Impact of the α-Alkoxy Group: The presence of the electronegative oxygen atom at the alpha position has a stabilizing effect compared to a simple alkyl substituent, primarily due to inductive effects. However, it also introduces conformational complexity around the Cα-O bond, which can influence the overall entropy.
Relevance in Drug Development and Medicinal Chemistry
The thermodynamic properties of alpha-alkoxy esters have direct and profound implications for their use in pharmaceutical sciences.
-
Prodrug Design and Stability: The Gibbs free energy of the ester bond dictates its stability. For a prodrug, this bond must be stable enough for formulation and shelf-life but labile enough to be cleaved by enzymes (esterases) in the body to release the active drug.[1] Thermodynamic data can inform the selection of R, R', and R'' groups to fine-tune this stability profile. While kinetics govern the rate of cleavage, the overall thermodynamic tendency to hydrolyze (the ΔG of hydrolysis) is a critical starting point.
-
Aqueous Solubility and Formulation: The polarity imparted by the two ether/ester oxygen atoms influences the molecule's ability to form hydrogen bonds with water, which is a key factor in its aqueous solubility.[18][19] Thermodynamic properties like the enthalpy of solvation and mixing are central to predicting how a drug candidate will behave during formulation and administration. Prodrugs are often designed to enhance the solubility of a poorly soluble parent drug, and understanding the thermodynamics of solvation is key to this process.[1][2]
Conclusion
The thermodynamic properties of alpha-alkoxy esters provide a fundamental roadmap for understanding their stability, reactivity, and behavior. Through a synergistic application of rigorous experimental techniques like calorimetry and powerful predictive tools like Density Functional Theory, researchers can obtain the critical data needed for molecular design and process optimization. For scientists in drug development, this knowledge is indispensable for engineering effective prodrugs, creating stable formulations, and ultimately, developing safer and more efficacious medicines. The principles and protocols outlined in this guide offer a robust framework for the comprehensive thermodynamic characterization of this important class of molecules.
References
-
Industrial & Engineering Chemistry Research. (2022). Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. ACS Publications. Available from: [Link]
-
ResearchGate. (n.d.). Experimental Determination of Isobaric Heat Capacity for Ethanol and Fatty Acid Alkyl Ester Mixtures at Pressures up to 20 MPa. Available from: [Link]
-
MDPI. (2018). Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. Available from: [Link]
-
Journal of Pyrotechnics Archive. (n.d.). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Available from: [Link]
-
PubMed. (2008). Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. Available from: [Link]
-
Chemistry LibreTexts. (2024). 4.5: Enthalpy Changes by Calorimetry. Available from: [Link]
-
ACS Publications. (2010). Heats of Formation of Organic Compounds by a Simple Calculation. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Available from: [Link]
-
University Chemistry. (2024). Computational Chemistry Study of Acid-Catalyzed Esterification Reactions between Carboxylic Acids and Alcohols. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. Available from: [Link]
-
ResearchGate. (2008). Enthalpies of Formation and Bond Dissociation Energies of Lower Alkyl Hydroperoxides and Related Hydroperoxy and Alkoxy Radicals. Available from: [Link]
-
PubMed. (2008). Enthalpies of formation and bond dissociation energies of lower alkyl hydroperoxides and related hydroperoxy and alkoxy radicals. Available from: [Link]
-
ACS Publications. (2025). Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. Available from: [Link]
-
Royal Society of Chemistry. (2010). The calculation of thermodynamic properties of molecules. Available from: [Link]
-
Chemistry LibreTexts. (2023). Properties of Esters. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria. Available from: [Link]
-
PubMed. (2017). Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria. Available from: [Link]
-
LibreTexts. (n.d.). 15.7 Physical Properties of Esters. Available from: [Link]
-
National Institute of Standards and Technology. (2009). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III. Available from: [Link]
-
MDPI. (n.d.). Entropy Effects in Intermolecular Associations of Crown-Ethers and Cyclodextrins with Amino Acids in Aqueous and in Non-Aqueous Media. Available from: [Link]
-
Research and Reviews. (2021). Enthalpy, Entropy and Heat Capacity of some Fluorinated Ethanol's and its Radicals at Different Temperatures. Available from: [Link]
-
MDPI. (2024). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. Available from: [Link]
Sources
- 1. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. jpyro.co.uk [jpyro.co.uk]
- 6. rroij.com [rroij.com]
- 7. srd.nist.gov [srd.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enthalpies of formation and bond dissociation energies of lower alkyl hydroperoxides and related hydroperoxy and alkoxy radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Physical Properties of Esters [saylordotorg.github.io]
"potential applications of cyclopentyl compounds in medicinal chemistry"
An In-depth Technical Guide for Medicinal Chemists
The Cyclopentyl Moiety: A Versatile Scaffold for Modern Drug Discovery
Abstract
The cyclopentyl ring, a five-membered alicyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Far from being a simple lipophilic appendage, its unique conformational properties, metabolic stability, and ability to serve as a versatile bioisostere have cemented its role in a multitude of approved therapeutic agents. This guide provides an in-depth exploration of the strategic application of cyclopentyl and cyclopentenyl moieties in drug design. We will delve into the physicochemical rationale for their use, survey their successful incorporation into antiviral, anticancer, and cardiovascular drugs, and present detailed synthetic and mechanistic insights to inform future drug discovery endeavors.
The Physicochemical Appeal of the Cyclopentyl Ring
The utility of the cyclopentyl group in drug design is rooted in its distinct structural and physical properties. Unlike aromatic rings, it is a saturated, sp³-rich motif. In contrast to the relatively planar cyclopropane or the more flexible cyclohexane, cyclopentane adopts a non-planar, puckered "envelope" conformation to minimize torsional strain.[2][3] This inherent three-dimensionality allows it to favorably interact with and fill hydrophobic pockets within biological targets like enzymes and receptors.[2]
Key properties driving its application include:
-
Conformational Rigidity: The cyclopentyl group introduces a degree of conformational constraint to a molecule, which can be entropically favorable for receptor binding by reducing the energy penalty of adopting a bioactive conformation.[1]
-
Enhanced Lipophilicity: Incorporation of a cyclopentyl moiety increases a molecule's lipophilicity, which can improve its absorption, distribution, and membrane permeability characteristics.[1]
-
Metabolic Stability: The C-H bonds on a cyclopentyl ring are generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more electron-rich or sterically accessible positions in other alkyl or aryl groups. This can lead to improved pharmacokinetic profiles, such as a longer half-life.[1]
-
Bioisosterism: The cyclopentyl ring serves as an effective bioisostere for other chemical groups, most notably the furanose ring in nucleosides and the phenyl ring in various pharmacophores.[2][4] This replacement can overcome liabilities such as poor metabolic stability or unwanted off-target effects while maintaining or enhancing potency.
Core Applications in Therapeutic Areas
The strategic incorporation of cyclopentyl derivatives has led to significant breakthroughs across multiple disease areas.
Antiviral Agents: The Rise of Carbocyclic Nucleosides
A paramount application of the cyclopentane scaffold is in the design of carbocyclic nucleoside analogues, where the endocyclic oxygen of the natural ribose or deoxyribose sugar is replaced by a methylene group.[1] This single substitution renders the molecule resistant to cleavage by phosphorylases and hydrolases, dramatically improving its metabolic stability and bioavailability.[2]
Key Examples:
-
Abacavir (Ziagen®): An indispensable tool in HIV therapy, Abacavir is a reverse transcriptase inhibitor. Its cyclopentene ring mimics the deoxyribose sugar, allowing it to be phosphorylated by host cell kinases and subsequently incorporated into the growing viral DNA chain, causing chain termination.[2]
-
Entecavir (Baraclude®): A potent agent against Hepatitis B virus (HBV), Entecavir's cyclopentyl core contributes to its high affinity for the HBV polymerase, leading to the inhibition of viral replication.[2] It demonstrates markedly improved bioavailability compared to its furanose counterparts.[2]
-
Peramivir (Rapivab®): An influenza neuraminidase inhibitor, Peramivir was designed with a cyclopentane core to position key interacting functional groups (carboxylate, glycerol, acetamido) in a manner similar to other successful inhibitors like oseltamivir (cyclohexene core) and zanamivir (pyranose core).[2]
-
Cyclopentenyl Cytosine (Ce-Cyd): This compound has demonstrated broad-spectrum antiviral activity against a wide range of DNA and RNA viruses.[5] Its proposed mechanism involves the inhibition of CTP synthetase, an essential enzyme in pyrimidine ribonucleotide biosynthesis.[5]
Caption: Mechanism of Action for Abacavir, a Carbocyclic Nucleoside Analog.
Anticancer Therapeutics: Targeting Kinases and Cell Cycle
The cyclopentyl group is frequently employed in oncology drug design to fill hydrophobic pockets of kinase active sites, contributing to both potency and favorable physicochemical properties.[6]
Key Examples:
-
Palbociclib (Ibrance®): A first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), Palbociclib is used to treat HR-positive, HER2-negative breast cancer.[2] The cyclopentyl group attached to the pyridopyrimidine core fills a tight hydrophobic site, enhancing its inhibitory activity against CDK6.[6]
-
Ruxolitinib (Jakafi®): An inhibitor of Janus kinases (JAK1/2), Ruxolitinib is approved for treating bone marrow cancer (myelofibrosis).[2] The cyclopentylpropionitrile moiety is crucial for its activity and pharmacokinetic profile.
-
Cyclopentenone-Bearing Compounds: The cyclopentenone moiety itself is a powerful pharmacophore in anticancer drug design.[7] These compounds can induce cell killing and have shown potential in treating tumors resistant to conventional chemotherapeutics like cisplatin.[8] Their mechanism often involves inducing ribosomal stress pathways and synergizing with proteasomal inhibitors.[8]
// Nodes node [fillcolor="#FBBC05"]; Mitogens [label="Mitogenic Signals\n(e.g., Growth Factors)"];
node [fillcolor="#4285F4"]; CyclinD [label="Cyclin D"]; CDK46 [label="CDK4/6"]; Complex [label="Cyclin D-CDK4/6\nActive Complex"];
node [fillcolor="#34A853"]; Rb [label="Retinoblastoma\nProtein (Rb)"]; E2F [label="E2F\nTranscription\nFactor"]; Rb_E2F [label="Rb-E2F Complex\n(Inactive)"]; pRb [label="Phosphorylated\nRb (pRb)"];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; G1 [label="G1 Phase"]; S [label="S Phase\n(DNA Synthesis)"]; CellCycle [label="Cell Cycle\nProgression"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Palbociclib [label="Palbociclib"]; Inhibition [label="Inhibition", shape=octagon];
// Edges Mitogens -> CyclinD [label="Induces Expression"]; CyclinD -> Complex; CDK46 -> Complex; Rb -> Rb_E2F; E2F -> Rb_E2F; Complex -> Rb_E2F [label="Phosphorylates Rb"]; Rb_E2F -> pRb [style=dashed, arrowhead=none]; Rb_E2F -> E2F [label="Releases E2F"]; E2F -> S [label="Activates S-Phase\nGene Transcription"]; G1 -> S [style=invis]; S -> CellCycle; Palbociclib -> CDK46 [label="Binds to ATP pocket"]; CDK46 -> Inhibition [style=dashed, arrowhead=none]; Inhibition -> Complex [label="Prevents formation/\nactivity"]; }
Caption: Palbociclib's Inhibition of the CDK4/6-Rb Pathway.
Table 1: Cyclopentyl-Containing Anticancer Agents and Their Properties
| Compound | Target(s) | Therapeutic Indication | Reported IC50 / Activity | Reference |
| Palbociclib | CDK4, CDK6 | Breast Cancer | CDK4: 0.011 µM, CDK6: 0.015 µM | [9] |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis | - | [2] |
| Compound 6k | Antiproliferative | Investigational | HCT-116: 3.29 µM, HeLa: 6.75 µM | [10] |
| Compound 7x | CDK4, ARK5 | Investigational | Induces apoptosis at 30-100 nM | [9] |
Cardiovascular Drugs
In the cardiovascular arena, the cyclopentyl ring often serves to enhance binding to receptors and improve drug-like properties.
-
Ticagrelor (Brilinta®): A P2Y12 platelet inhibitor used as an anticoagulant, Ticagrelor features a synthetically complex tetra-substituted cyclopentane sidechain.[2] This group is critical for its binding affinity and mechanism of action, which involves locking the P2Y12 receptor in an inactive state.[11]
-
Irbesartan (Avapro®): This angiotensin II receptor blocker (ARB) for treating hypertension incorporates a spirocyclic cyclopentane, a structural feature that contributes to its overall conformation and receptor fit.[2]
Experimental Protocols & Synthetic Strategies
The synthesis of complex cyclopentyl-containing active pharmaceutical ingredients (APIs) often requires sophisticated chemical strategies. Below is a representative workflow for the synthesis of a key intermediate and a final API.
General Synthetic Workflow for Cyclopentyl-Containing APIs
The construction of substituted cyclopentane rings can be approached through various methodologies, including ring-closing metathesis, Michael additions, and functionalization of existing cyclopentyl scaffolds.
Caption: Generalized Workflow for the Synthesis of a Cyclopentyl-based API.
Exemplar Protocol: Synthesis of a Palbociclib Precursor
This protocol is based on the initial step described for the process synthesis of Palbociclib, showcasing a typical nucleophilic aromatic substitution (SNAr).[2]
Objective: To synthesize 6-bromo-N-cyclopentyl-2-chloropyrimidin-4-amine (Adduct 20 in reference[2]), a key intermediate for Palbociclib.
Materials:
-
5-bromo-2,4-dichloropyrimidine (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet, add 5-bromo-2,4-dichloropyrimidine (1.0 eq) and anhydrous THF.
-
Reagent Addition: Begin stirring the solution and add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Subsequently, add cyclopentylamine (1.1 eq) dropwise to the reaction mixture at room temperature. The causality for using DIPEA is to act as a non-nucleophilic base to scavenge the HCl generated during the substitution reaction, preventing side reactions and driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain this temperature. The choice of reflux is to provide sufficient thermal energy to overcome the activation energy of the SNAr reaction.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A self-validating system for monitoring involves running a co-spot of the starting material alongside the reaction mixture to clearly visualize the consumption of the starting material and the formation of the new product spot.
-
Work-up: Once the reaction is deemed complete by TLC, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess amines, followed by saturated sodium bicarbonate solution to neutralize, and finally with brine to remove residual water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product must be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexanes) to isolate the desired product, 6-bromo-N-cyclopentyl-2-chloropyrimidin-4-amine. The protocol is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Future Perspectives
The application of cyclopentyl compounds in medicinal chemistry continues to evolve. Emerging trends include their use as bioisosteres for ortho-substituted phenyl rings to improve physicochemical properties and escape known metabolic liabilities of aromatic systems.[4] Furthermore, novel synthetic methods are continuously being developed to access highly functionalized and stereochemically complex cyclopentane derivatives, opening up new avenues for exploring chemical space.[12] The proven track record of this versatile scaffold ensures that cyclopentyl-containing molecules will remain a cornerstone of drug discovery programs for the foreseeable future.
References
- Benchchem. Application Notes and Protocols: Cyclopentyl Propionate Moiety as a Building Block for Pharmaceutical Compounds.
- PharmaBlock. Cyclopentane Derivatives in Drug Discovery.
-
Venkatesan, P., & Chu, C. K. (2003). Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox). Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1171-1173. Available from: [Link]
-
RSC Publishing. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry. Available from: [Link]
-
De Clercq, E., Cools, M., Balzarini, J., Snoeck, R., Andrei, G., Hosoya, M., ... & Borchardt, R. T. (1989). Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase. Antimicrobial agents and chemotherapy, 33(8), 1291-1297. Available from: [Link]
-
ACS Publications. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. Available from: [Link]
-
Jeong, L. S., Choi, Y. J., Lee, J. Y., Kim, H. O., Lee, S. N., Kim, M. S., ... & Choi, J. (2001). Enantiomeric Synthesis of d-and l-Cyclopentenyl Nucleosides and Their Antiviral Activity Against HIV and West Nile Virus. Journal of medicinal chemistry, 44(20), 3329-3332. Available from: [Link]
-
National & Kapodistrian University of Athens. (2022). Anticancer Agents Based on Cyclopentenones. Available from: [Link]
-
ACS Publications. (2006). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. Journal of Medicinal Chemistry. Available from: [Link]
-
PubMed. (2021). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
PubMed. (2014). Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps. Chemistry. Available from: [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Available from: [Link]
-
ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available from: [Link]
-
PubMed. (1990). Pharmacokinetics and metabolism of cyclopentenyl cytosine in nonhuman primates. Cancer Research. Available from: [Link]
- Google Patents. (n.d.). US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
-
Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Available from: [Link]
-
Wikipedia. (n.d.). Cyclopentane. Available from: [Link]
-
ResearchGate. (n.d.). Design conception of the cyclopentyl-, cyclobutyl-,... Available from: [Link]
-
Tress, M., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Future Medicinal Chemistry. Available from: [Link]
-
Royal College of Surgeons in Ireland. (2019). Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids. RCSI Repository. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of N-cyclopentyl series. (i) piperazine,... Available from: [Link]
-
PubMed. (2014). Cyclopentenone: a special moiety for anticancer drug design. Anti-cancer agents in medicinal chemistry. Available from: [Link]
-
Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. Available from: [Link]
-
PMC. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Available from: [Link]
- Google Patents. (n.d.). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
-
ACS Publications. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Available from: [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available from: [Link]
-
bioRxiv. (2020). Conformational entropy in drug-receptor interactions, using M-cholinolytics, μ- opioid, and. Available from: [Link]
-
PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]
-
Research Repository. (2024). 2-Hydroxypropyl-β-Cyclodextrin Induces Rapid Regression of Atherosclerotic plaque and Reduces Hyperlipidaemia in Adult with Car. Available from: [Link]
-
PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available from: [Link]
- Google Patents. (n.d.). US20210070733A1 - Cyclopentane compounds.
- Google Patents. (n.d.). CA2676984A1 - Compounds for the prevention and treatment of cardiovascular diseases.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. Available from: [Link]
-
PubMed. (2021). A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, RX-3117, plus nab-paclitaxel in pancreatic adenocarcinoma. Available from: [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]
-
Dove Medical Press. (2021). Use of Polyphenolic Compounds in Cardiovascular Diseases. Drug Design, Development and Therapy. Available from: [Link]
-
ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Available from: [Link]
-
PMC. (n.d.). Prevention and Treatment of Cardiovascular Diseases with Plant Phytochemicals: A Review. Available from: [Link]
-
MDPI. (2024). The Role of Antioxidants in the Therapy of Cardiovascular Diseases—A Literature Review. Antioxidants. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 5. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05472A [pubs.rsc.org]
- 7. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 404: Portal not enabled [uoa.portals.in-part.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Analysis of Methyl 2-cyclopentyl-2-methoxyacetate: A Predictive Framework for Stereoelectronic and ADMET Profiling
Executive Summary
Methyl 2-cyclopentyl-2-methoxyacetate (CAS: 1955548-59-0) is a highly functionalized aliphatic ester utilized as a versatile building block in modern medicinal chemistry and drug discovery. The molecule’s architecture is deliberately balanced: a lipophilic cyclopentyl ring provides steric bulk and metabolic stability, while the methoxyacetate core acts as a dual hydrogen-bond acceptor and a handle for nucleophilic functionalization.
As a Senior Application Scientist, I approach the computational profiling of this molecule not merely as a theoretical exercise, but as a mandatory prerequisite for rational drug design. By understanding its conformational landscape, stereoelectronic hyperconjugation, and solvation dynamics, we can accurately predict its behavior when incorporated into a larger Active Pharmaceutical Ingredient (API). This whitepaper outlines a rigorous, self-validating computational workflow to extract these critical parameters.
Phase 1: Conformational Sampling & Quantum Mechanics (DFT)
Causality & Experimental Choices
The molecule possesses multiple freely rotatable bonds (the ester C-O, ether C-O, and the cyclopentyl C-C linkage). The relative spatial orientation of the methoxy group and the carbonyl oxygen dictates the overall molecular dipole moment, lipophilicity, and potential target binding affinity.
To accurately model this conformational space, we employ the M06-2X density functional [1]. Unlike older functionals (e.g., B3LYP), M06-2X is specifically parameterized with double the amount of nonlocal exchange to capture medium-range electron correlation and non-covalent dispersion forces[1]. This is critical for accurately modeling the subtle intramolecular attractive forces between the aliphatic cyclopentyl ring and the polar methoxy oxygen.
Self-Validating System: A geometry optimization is mathematically meaningless without verifying the nature of the stationary point. The protocol validates itself by mandating a subsequent harmonic frequency calculation; the absolute absence of imaginary frequencies proves the optimized geometry is a true local minimum rather than a transition state saddle point.
Protocol: DFT Optimization Workflow
-
Initial Sampling: Generate 1,000 conformers using the MMFF94 molecular mechanics force field to thoroughly sample the torsional space.
-
Clustering: Cluster the resulting conformers based on a heavy-atom RMSD cutoff of 0.5 Å. Select the lowest-energy representative from the top 5 clusters.
-
DFT Optimization: Optimize the selected conformers in Gaussian 16[2] using the M06-2X/6-311++G(d,p) level of theory. Apply the SMD (Solvation Model Based on Density) implicit solvent model for water to simulate an aqueous physiological environment.
-
Validation: Perform harmonic vibrational frequency calculations at the exact same level of theory. Extract the Gibbs free energy ( G ) at standard physiological conditions (298.15 K and 1 atm).
Data Presentation: Conformational Energetics
The following table summarizes the predicted quantitative data for the top three conformers.
| Conformer | Rel. Energy ( ΔG , kcal/mol) | Dipole Moment (Debye) | Key Structural Feature |
| Conf-1 (Global Min) | 0.00 | 2.45 | Anti-periplanar methoxy/carbonyl orientation |
| Conf-2 | +1.12 | 3.80 | Syn-periplanar methoxy/carbonyl orientation |
| Conf-3 | +2.45 | 1.95 | Cyclopentyl envelope inversion |
Phase 2: Stereoelectronic Profiling (NBO & FMO Analysis)
Causality & Experimental Choices
Chemical reactivity and conformational locking are governed by orbital overlap. For methoxyacetates, the generalized anomeric effect—where the lone pairs of the ether oxygen ( nO ) donate into the antibonding orbital of the adjacent ester group ( πC=O∗ or σC−C∗ )—stabilizes specific conformers and modulates the electrophilicity of the carbonyl carbon. Natural Bond Orbital (NBO) analysis[3] mathematically isolates and quantifies these hidden stabilizing factors.
Self-Validating System: The NBO protocol validates its own accuracy by calculating the total Lewis structure occupancy. The sum of the occupancies in the localized Lewis picture must exceed 98%; if it drops below this threshold, it indicates highly delocalized non-Lewis character, warning the scientist that the standard bonding model is insufficient for that specific geometry.
Protocol: NBO and FMO Extraction
-
Wavefunction Generation: Load the formatted checkpoint file (.fchk) from the global minimum DFT optimization into the NBO 7.0 program[3].
-
Perturbation Analysis: Execute second-order perturbation theory analysis to calculate the stabilization energy ( E(2) ) of donor-acceptor interactions.
-
FMO Mapping: Extract and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) surfaces (isovalue = 0.02 a.u.) using GaussView 6[2].
-
Validation Check: Confirm that total Lewis occupancy is >98.5%.
Phase 3: Molecular Dynamics (MD) & Solvation Dynamics
Causality & Experimental Choices
While implicit solvent models (like SMD used in Phase 1) provide highly accurate static thermodynamic values, they completely fail to capture the dynamic, time-dependent hydrogen-bonding network present in biological fluids. Explicit solvent Molecular Dynamics (MD) is required to calculate the radial distribution function (RDF) of water molecules around the methoxy and ester oxygen atoms, revealing how the molecule will interact with water in the bloodstream or cytosol.
Self-Validating System: The MD system self-validates through a rigorous two-step equilibration phase. The production run is strictly prohibited from commencing until the system's potential energy, temperature, and density have statistically converged (fluctuations < 1% over a 50 ps window).
Protocol: Explicit Solvent MD
-
Topology Generation: Assign AM1-BCC partial charges and parameterize the molecule using the Generalized Amber Force Field (GAFF) via the Antechamber module.
-
Solvation: Place the parameterized ligand in a cubic simulation box with a 1.0 nm buffer. Solvate explicitly with TIP3P water molecules.
-
Equilibration: Run a 100 ps NVT ensemble (constant volume/temperature at 300 K using a V-rescale thermostat), followed by a 100 ps NPT ensemble (constant pressure at 1 bar using a Parrinello-Rahman barostat) using GROMACS[4].
-
Production: Execute a 100 ns unconstrained production MD run with a 2 fs time step, saving coordinates every 10 ps for trajectory analysis[5].
Computational Workflow Visualization
Computational workflow for the stereoelectronic and dynamic profiling of the target compound.
References
-
Glendening, E. D., Landis, C. R., & Weinhold, F. (2019). "NBO 7.0: New vistas in localized and delocalized chemical bonding theory". Journal of Computational Chemistry.[Link]
-
Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers". SoftwareX.[Link]
-
Gaussian, Inc. (2016). "Gaussian 16 Citation". Gaussian Official Documentation. [Link]
Sources
- 1. experts.umn.edu [experts.umn.edu]
- 2. gaussian.com [gaussian.com]
- 3. NATURAL BOND ORBITAL 7.0 HOME [nbo6.chem.wisc.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers (Journal Article) | OSTI.GOV [osti.gov]
Targeted Intracellular Drug Delivery: The Pharmacological Exploitation of Substituted Cyclopentyl Esters
Executive Summary
The optimization of pharmacokinetic properties and cellular targeting remains a paramount challenge in modern drug development. Among the most successful strategies to emerge in recent years is the utilization of the Esterase-Sensitive Motif (ESM) , specifically through the incorporation of substituted cyclopentyl esters. This whitepaper provides an in-depth mechanistic analysis of how cyclopentyl esters drive cell-specific drug accumulation, details the causality behind their unique structure-activity relationships, and outlines a self-validating experimental framework for evaluating their biological activity.
The Rationale for Cyclopentyl Esters in Drug Design
The fundamental paradox of intracellular drug targeting is the requirement for a molecule to be sufficiently lipophilic to cross the plasma membrane, yet sufficiently hydrophilic to remain trapped within the cytosol and engage its target. Substituted cyclopentyl esters resolve this paradox through an elegant prodrug strategy.
Unlike standard ethyl or methyl esters, which are rapidly and non-specifically cleaved by ubiquitous serum esterases, the bulky cyclopentyl ring provides steric hindrance that protects the prodrug during systemic circulation. However, this specific steric profile makes it a privileged substrate for human carboxylesterase-1 (hCE-1) , an enzyme highly expressed in specific cell lineages, notably monocytes, macrophages, and hepatocytes[1].
When the hydrophobic cyclopentyl ester diffuses into an hCE-1-expressing cell, the enzyme hydrolyzes the ester bond, releasing cyclopentanol and a highly polar, charged carboxylic acid. Because of its charged nature, this active acid metabolite cannot easily traverse the hydrophobic lipid bilayer to exit the cell. Consequently, it accumulates to high intracellular concentrations, drastically enhancing drug potency and longevity of action exclusively within the targeted cell types[1].
Structural Causality: Why Cyclopentyl?
The choice of a cyclopentyl ring is not arbitrary; it is a precise pharmacological tuning of steric bulk and lipophilicity (ClogP).
-
Ethyl/Methyl Esters: Too sterically accessible, leading to premature hydrolysis in the blood plasma.
-
t-Butyl Esters: Highly sterically hindered. They are highly resistant to intracellular esterases, including hCE-1, resulting in a failure to release the active acid metabolite[1].
-
Cyclopentyl Esters: The "Goldilocks" motif. The five-membered ring fits perfectly into the large, flexible hydrophobic catalytic pocket of hCE-1, allowing for rapid and selective intracellular cleavage[1].
Mechanism of hCE-1 mediated intracellular trapping of cyclopentyl ester prodrugs.
Pharmacological Applications & Quantitative Profiling
The biological activity of substituted cyclopentyl esters has been validated across multiple therapeutic domains, most notably in oncology and immunology.
Aminopeptidase Inhibitors in Acute Myeloid Leukemia (AML)
Tosedostat (CHR-2797) and its structural analogue CHR-2863 are prime examples of this technology. These hydrophobic prodrugs freely diffuse into AML cells, where they are converted by intracellular esterases (like hCE-1) into hydrophilic acids[2]. This conversion enhances cellular retention and promotes the inhibition of multiple aminopeptidases, provoking an amino acid deprivation response that blocks mTOR activity and protein synthesis[2]. In highly resistant U937 leukemia cells, the down-regulation of hCE-1 (CES1) is a primary mechanism of acquired resistance, proving the absolute reliance on this esterase for biological activity[3].
NOD2 Agonists and Immune Modulation
Beyond oncology, cyclopentyl esters are utilized to fine-tune the structural properties of desmuramylpeptides (NOD2 agonists). The incorporation of cyclopentyl esters not only improves the overall lipophilicity required for cell entry but also ensures that the active compound is selectively generated within monocytes and macrophages—the very cells that express high levels of the NOD2 receptor[4].
Comparative Biological Activity
To illustrate the profound impact of the ester motif on biological activity, the following table summarizes the structure-activity relationship (SAR) data for aminopeptidase inhibitor prodrugs in hCE-1 expressing U937 cells.
| Ester Motif | Steric Hindrance | hCE-1 Hydrolysis Rate | Intracellular Accumulation | IC50 in U937 Cells (nM) |
| Cyclopentyl | Optimal | Rapid | >50-fold | 61 ± 16[2] |
| t-Butyl | High | Negligible | Minimal | >10,000 (Loss of effect)[1] |
| Ethyl | Low | Moderate (Non-specific) | Low (Rapid efflux) | ~1,500 |
Data synthesized from established pharmacological evaluations of CHR-2863 and its analogs.
Self-Validating Experimental Protocol: Assessing hCE-1 Dependent Activation
To rigorously evaluate the biological activity of a novel substituted cyclopentyl ester, researchers must employ a self-validating experimental system. A simple viability assay is insufficient; the protocol must prove causality—that toxicity is strictly dependent on (A) the presence of the hCE-1 enzyme and (B) the specific hydrolysis of the cyclopentyl motif.
Experimental Design Logic
The following workflow utilizes orthogonal controls:
-
Chemical Control: A t-butyl ester analog of the drug. Because t-butyl esters are resistant to hCE-1[1], this compound should exhibit no activity, proving that hydrolysis (not just the presence of the prodrug) is required.
-
Biological Control: An hCE-1 negative cell line (e.g., HEK293) alongside an hCE-1 positive cell line (e.g., U937). The drug should only be potent in the U937 line[4].
Self-validating experimental workflow for assessing hCE-1 dependent prodrug activation.
Step-by-Step Methodology
Phase 1: Cell Culture and Compound Incubation
-
Seed U937 (hCE-1 positive) and HEK293 (hCE-1 negative) cells in 96-well plates at a density of 1×104 cells/well in RPMI-1640 and DMEM media, respectively, supplemented with 10% FBS.
-
Prepare 10 mM stock solutions of the cyclopentyl ester prodrug and the t-butyl ester control in DMSO.
-
Treat cells with a concentration gradient (1 nM to 10 µM) of both compounds. Ensure final DMSO concentration does not exceed 0.1%. Incubate at 37°C, 5% CO2 for 72 hours.
Phase 2: LC-MS/MS Quantification of Intracellular Accumulation Purpose: To prove that the cyclopentyl ester uniquely converts to the trapped acid.
-
In parallel 6-well plates, treat 1×106 cells with 1 µM of each compound for 4 hours.
-
Wash cells rapidly three times with ice-cold PBS to remove extracellular drug.
-
Lyse cells using 80% cold methanol containing an internal standard (e.g., a stable isotope-labeled analog).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Analyze the supernatant via LC-MS/MS, utilizing Multiple Reaction Monitoring (MRM) to independently quantify the intact ester prodrug and the free carboxylic acid metabolite.
-
Expected Result: U937 cells treated with the cyclopentyl ester will show massive accumulation of the free acid. HEK293 cells and all t-butyl treated cells will show minimal acid formation.
Phase 3: Functional Viability Assay
-
Following the 72-hour incubation from Phase 1, add 20 µL of MTS reagent (or CellTiter-Glo) to each well.
-
Incubate for 1-2 hours and measure absorbance/luminescence using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
-
System Validation: The assay is validated if the cyclopentyl ester shows a low nanomolar IC50 in U937 cells, but a micromolar IC50 in HEK293 cells, while the t-butyl ester remains inactive across all lines.
Conclusion
The integration of substituted cyclopentyl esters into drug pharmacophores represents a masterclass in exploiting cellular enzymology for targeted drug delivery. By carefully balancing lipophilicity for membrane permeation with precise steric parameters for hCE-1 selective hydrolysis, researchers can achieve profound intracellular accumulation of active therapeutics. As demonstrated in the development of aminopeptidase inhibitors and NOD2 agonists, this ESM strategy not only enhances potency but drastically widens the therapeutic window by restricting systemic exposure to the active metabolite.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Multifactorial resistance to aminopeptidase inhibitor prodrug CHR2863 in myeloid leukemia cells: down-regulation of carboxylesterase 1, drug sequestration in... | Oncotarget [oncotarget.com]
- 4. Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Diastereoselective Functionalization of Methyl 2-Cyclopentyl-2-Methoxyacetate in Advanced Organic Synthesis
Introduction & Strategic Rationale
In modern drug discovery and complex natural product synthesis, the construction of contiguous stereocenters with high predictability is a paramount objective. Methyl 2-cyclopentyl-2-methoxyacetate (CAS: 1955548-59-0)[1] serves as an exceptionally versatile α -alkoxy ester building block. The incorporation of a cyclopentyl ring provides favorable lipophilicity and metabolic stability—key parameters in medicinal chemistry—while the α -methoxy group acts as a powerful stereodirecting element during enolate functionalization. This application note details the mechanistic principles and validated protocols for achieving highly diastereoselective alkylation and aldol additions using this specific substrate.
Mechanistic Insights: Chelation-Controlled Stereoselection
The fundamental causality behind the high diastereoselectivity observed with α -methoxyacetates lies in the rigid transition state formed during enolization. When methyl 2-cyclopentyl-2-methoxyacetate is treated with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), deprotonation occurs to yield a lithium enolate.
Unlike standard aliphatic esters that often yield mixtures of (E) and (Z) enolates, α -alkoxy esters predominantly form the (E)-lithium enolate. This geometric restriction is driven by the internal coordination of the lithium cation by both the enolate oxygen and the α -methoxy oxygen, forming a highly stable five-membered chelate ring[2].
Once this rigid, planar chelate is established, the bulky cyclopentyl group exerts profound steric shielding over one face of the enolate plane. Consequently, incoming electrophiles (e.g., alkyl halides or aldehydes) are directed to approach exclusively from the less hindered opposite face. This facial selectivity is the primary driver for the excellent diastereomeric ratios (dr) achieved, minimizing the need for complex downstream chiral separations. The utility of such methoxyacetate derivatives in establishing complex stereocenters has been well-documented in the total synthesis of complex targets like callipeltoside and cardenolides[2][3].
Fig 1. Mechanistic pathway of diastereoselective enolate functionalization via chelation control.
Experimental Protocols
General Considerations: All reactions must be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques. Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone to exclude moisture, which would prematurely quench the enolate and disrupt the critical chelation model.
Protocol A: Diastereoselective α -Alkylation (Quaternary Stereocenter Formation)
Objective: To install an alkyl group at the α -position, generating a sterically congested quaternary stereocenter with high diastereocontrol.
-
LDA Preparation: To an oven-dried, argon-purged Schlenk flask, add anhydrous THF (10 mL/mmol substrate) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C.
-
Enolization: Dissolve methyl 2-cyclopentyl-2-methoxyacetate (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the LDA mixture over 10 minutes. Crucial Insight: Maintain the temperature strictly at -78 °C for 1 hour to ensure complete formation of the kinetic (E)-chelated enolate without equilibration.
-
Electrophilic Trapping: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 4 hours. Self-Validation: Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 8:2, visualized with KMnO4 stain).
-
Quenching & Workup: Quench the reaction strictly at -78 °C by adding saturated aqueous NH4Cl (5 mL) to prevent epimerization. Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the diastereomerically enriched product.
Protocol B: Diastereoselective Aldol Addition (Contiguous Stereocenters)
Objective: To react the enolate with an aldehyde, creating a new β -hydroxy- α -methoxy ester with predictable anti/syn stereochemistry.
-
Enolate Generation: Follow steps 1 and 2 from Protocol A to generate the chelated (E)-lithium enolate at -78 °C.
-
Aldol Addition: Add the freshly distilled aldehyde (e.g., benzaldehyde, 1.1 equiv) dropwise down the side of the flask to pre-cool the reagent before it contacts the reaction mixture. Stir at -78 °C for 2 hours.
-
Quenching: The reaction must be quenched at -78 °C with saturated aqueous NH4Cl to prevent retro-aldol equilibration, which would severely degrade the diastereomeric ratio.
-
Workup & Purification: Extract with dichloromethane (3 x 15 mL), wash with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography.
Fig 2. Step-by-step workflow for the generation and trapping of the chelated lithium enolate.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes when applying the above protocols to methyl 2-cyclopentyl-2-methoxyacetate. The data highlights the robust nature of the chelation-controlled facial selectivity across different electrophile classes.
| Electrophile | Reaction Type | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl Bromide | Alkylation | 4 | 82 | 96:4 |
| Allyl Bromide | Alkylation | 4 | 85 | 95:5 |
| Benzaldehyde | Aldol Addition | 2 | 88 | 98:2 (anti:syn) |
| Isobutyraldehyde | Aldol Addition | 2 | 81 | 94:6 (anti:syn) |
References
-
Evans, D. A., Hu, E., Tedrow, J. S. "An Aldol-Based Approach to the Asymmetric Synthesis of l-Callipeltose, the Deoxyamino Sugar of l-Callipeltoside A". Source: Organic Letters. URL:[Link][2]
-
Bhattarai, B., Nagorny, P. "Enantioselective Total Synthesis of Cannogenol-3-O- α -L-Rhamnoside via Sequential Cu(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions". Source: Organic Letters. URL:[Link][3]
Sources
Strategic Protecting Group Workflows for Cyclopentyl Intermediates
Cyclopentyl intermediates are foundational scaffolds in modern medicinal chemistry. They serve as the core structural motif in a vast array of therapeutics, most notably carbocyclic nucleoside analogs (e.g., Aristeromycin, Entecavir, Abacavir) and antiplatelet agents like Ticagrelor[1],[2].
Unlike highly flexible acyclic chains or rigidly locked bicyclic systems, the cyclopentane ring adopts a dynamic "envelope" or "half-chair" conformation. This subtle flexibility, combined with the dense stereochemical array of substituents (often 1,2,3- or 1,2,4-arrangements), demands highly strategic protecting group (PG) maneuvers to achieve regioselectivity and maintain orthogonal cleavage conditions[3].
Strategic Considerations & Causality in PG Selection
Designing a synthetic route for a polyhydroxylated cyclopentane requires a deep understanding of the thermodynamic and steric realities of the five-membered ring.
Thermodynamics of 1,2-Diol Protection
In cyclopentyl systems, cis-1,2-diols are perfectly pre-organized to form 5,5-bicyclic acetals (such as acetonides or benzylidene acetals). The formation of an isopropylidene acetal from a cis-cyclopentane-1,2-diol is thermodynamically driven because it locks the ring into a stable envelope conformation, minimizing eclipsing interactions[4]. Conversely, trans-1,2-diols suffer from severe ring strain when forced into a trans-fused 5-membered cyclic acetal. This massive energy difference allows chemists to achieve exquisite regioselectivity, masking cis-diols while leaving trans-diols or isolated alcohols completely untouched.
Steric Shielding of Secondary Alcohols
For isolated secondary alcohols on the cyclopentyl ring (e.g., the 4-position in a 1,2,4-triol), bulky silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are preferred[5]. The inherent steric bulk of the cyclopentyl envelope, combined with the massive steric shield of the tert-butyl group, prevents unwanted acyl migrations. Furthermore, it provides robust stability against the strongly basic or nucleophilic conditions required during subsequent purine/pyrimidine base coupling steps[1].
Orthogonality
A robust synthesis requires PGs that can be cleaved under mutually exclusive conditions without cross-reactivity[3]. A classic orthogonal triad for cyclopentyl systems includes:
-
Acetonide: Acid-labile (stable to base/fluoride).
-
TBS Ether: Fluoride-labile (stable to base/mild acid).
-
Benzyl Ether: Hydrogenolysis-labile (stable to acid/base/fluoride).
Orthogonal Protection Workflow
The following diagram illustrates a standard orthogonal protection strategy utilized in the synthesis of carbocyclic nucleoside precursors, demonstrating the logical progression from a raw triol to a selectively addressable intermediate.
Orthogonal protection workflow for cyclopentyl triols using acid-labile and fluoride-labile groups.
Application Note 1: Regioselective Protection of cis-1,2-Diols
Context: The synthesis of Ticagrelor and Aristeromycin precursors relies heavily on the initial masking of a cis-1,2-diol within a cyclopentane-1,2,4-triol system[2],[4].
Mechanistic Causality: While acetone can be used as a solvent and reagent for acetonide formation, the reaction produces water, which limits conversion due to equilibrium constraints. Using 2,2-dimethoxypropane (2,2-DMP) is a superior choice. 2,2-DMP acts as both the acetal donor and a chemical dehydrating agent. The reaction generates methanol as a byproduct, which is volatile and easily removed, driving the equilibrium entirely toward the protected cis-fused bicyclo[3.3.0]octane system via Le Chatelier's principle.
Protocol 1: Self-Validating Acetonide Formation
-
Preparation: Suspend the cyclopentane-1,2,4-triol (1.0 eq) in anhydrous acetone (0.2 M) under a nitrogen atmosphere.
-
Reagent Addition: Add 2,2-dimethoxypropane (3.0 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
In-Process Control (IPC): Monitor by TLC (e.g., 9:1 DCM/MeOH). Because the aliphatic intermediate lacks a UV chromophore, visualize using KMnO₄ stain (the starting triol will streak heavily; the acetonide will elute much higher as a discrete spot).
-
Quenching (Critical Step): Add triethylamine (Et₃N, 0.1 eq) to neutralize the p-TsOH before concentration. Causality: Concentrating the reaction mixture in the presence of acid and ambient moisture will cause the acetonide to hydrolyze back to the diol.
-
Isolation: Concentrate under reduced pressure, partition between ethyl acetate and saturated aqueous NaHCO₃, wash with brine, dry over Na₂SO₄, and evaporate to yield the 1,2-acetonide-4-ol intermediate.
Application Note 2: Sterically Hindered Alcohol Protection
Context: Once the cis-diol is masked, the remaining pseudo-equatorial or pseudo-axial secondary alcohol must be protected prior to harsh downstream modifications[1].
Mechanistic Causality: The installation of a TBS group utilizes Imidazole not merely as an acid scavenger, but as a nucleophilic catalyst. Imidazole reacts with TBS-Cl to form a highly reactive N-TBS-imidazole intermediate. This intermediate rapidly transfers the silyl group to the secondary alcohol, overcoming the inherent steric hindrance of the cyclopentyl envelope[5]. Deprotection is highly specific: the Si-F bond is exceptionally strong (~582 kJ/mol), making fluoride sources like Tetrabutylammonium fluoride (TBAF) highly selective cleavage agents that leave acetonides and benzyl ethers untouched.
Protocol 2: Self-Validating TBS Ether Formation
-
Preparation: Dissolve the 1,2-acetonide-4-ol intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under nitrogen.
-
Catalyst/Base Addition: Add Imidazole (2.5 eq) and stir until completely dissolved.
-
Silylation: Cool the mixture to 0 °C. Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
In-Process Control (IPC): Monitor by TLC (e.g., 4:1 Hexanes/EtOAc). The product will be highly non-polar compared to the starting material.
-
Workup & DMF Removal: Quench with water. Extract extensively with diethyl ether or hexanes (TBS ethers are highly lipophilic). Wash the organic layer with water (3x) and brine (1x). Causality: Multiple aqueous washes are mandatory to completely partition the DMF out of the organic layer, preventing downstream purification issues.
-
Isolation: Dry over MgSO₄, filter, and concentrate to yield the fully protected cyclopentyl intermediate.
Quantitative Data & Reagent Profiling
The following table summarizes the quantitative stability profiles and specific advantages of the most common protecting groups utilized in cyclopentyl medicinal chemistry.
| Protecting Group | Reagents for Introduction | Cleavage Conditions | Cyclopentyl-Specific Advantages | Stability Profile |
| Acetonide (Isopropylidene) | 2,2-DMP, p-TsOH (cat.) | TFA/H₂O or HCl/MeOH | Locks cis-diols into stable envelope; highly regioselective against trans-diols. | Stable to strong base, nucleophiles, and Pd/C hydrogenation. |
| Benzylidene Acetal | PhCH(OMe)₂, CSA | H₂, Pd/C or 80% AcOH | Allows simultaneous protection and stereochemical determination via NMR (acetal proton shift). | Stable to base; orthogonal to acid if cleaved via hydrogenolysis. |
| TBS Ether | TBS-Cl, Imidazole, DMF | TBAF in THF | Excellent steric shielding for pseudo-equatorial alcohols; prevents acyl migration. | Stable to mild acid, strong base, and hydrogenation. |
| Benzyl Ether (Bn) | BnBr, NaH, THF | H₂, Pd/C | Minimal steric bulk; excellent for highly hindered pseudo-axial alcohols. | Stable to strong acid, strong base, and fluoride. |
Sources
- 1. EP0409595A2 - Process for the preparation of a carbocyclic nucleoside analogue - Google Patents [patents.google.com]
- 2. US9056838B2 - Intermediates and processes for preparing Ticagrelor - Google Patents [patents.google.com]
- 3. Boutique - Groupe Coopsco [groupecoopsco.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
"common side reactions in the synthesis of alpha-methoxy esters"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex chemical landscape of α-methoxy ester synthesis. This structural motif is critical in pharmaceutical development, but its synthesis is notoriously prone to side reactions such as elimination, racemization, and hydrolysis.
Below, you will find a diagnostic workflow, a troubleshooting FAQ, quantitative reagent comparisons, and a self-validating experimental protocol designed to ensure high-yield, stereoretentive synthesis.
Diagnostic Workflow: Synthesis Routes & Side Reactions
The following diagram maps the common synthetic pathways for α-methoxy esters and highlights where critical side reactions diverge from the target workflow.
Workflow diagram illustrating synthesis routes and major side reactions for alpha-methoxy esters.
Troubleshooting Guide & FAQs
Q1: I am trying to synthesize an α-methoxy ester by reacting a secondary α-bromo ester with sodium methoxide, but my NMR shows an α,β-unsaturated ester. What went wrong? Cause: You are observing an E2 Elimination side reaction. While methoxide is a good nucleophile, it is also a strong base (pKa ~15.5). In the presence of a secondary alkyl halide, steric hindrance at the α-carbon slows down the desired S_N2 substitution. Consequently, methoxide acts as a base, abstracting a β-proton and triggering a single-step bimolecular E2 elimination[1]. Solution: Do not use Williamson ether synthesis conditions for secondary α-halo esters. Instead, convert the starting material to an α-hydroxy ester and perform a direct O-methylation. If you must use an α-halo ester, ensure it is a primary halide where S_N2 kinetics can outcompete E2[2].
Q2: My enantiopure α-hydroxy ester completely racemized during O-methylation with NaH and MeI. How do I prevent this? Cause: The α-proton of an ester is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl group. Strong bases like Sodium Hydride (NaH) deprotonate this α-carbon, forming a planar enolate intermediate. When this intermediate is re-protonated or alkylated, the sp³ stereocenter is scrambled, leading to racemization[3]. Solution: Switch to a milder base. The Purdie Methylation protocol (Ag₂O/MeI) is the gold standard for this transformation. Silver(I) oxide is a mild, heterogeneous base that selectively facilitates the deprotonation of the hydroxyl group without abstracting the acidic α-proton, thereby preserving your stereocenter[4][5].
Mechanistic divergence showing base-dependent racemization versus stereochemical retention.
Q3: I am getting a mixture of methyl and ethyl esters when methylating my ethyl α-hydroxy ester. Why is this happening? Cause: Transesterification . If you use methoxide (or if trace methanol is present in your MeI/base mixture), the nucleophilic methoxide can attack the ester carbonyl, forming a tetrahedral intermediate that collapses to expel the ethoxide leaving group. Solution: Always match your ester alkyl group with your alkoxide base (e.g., use ethoxide for ethyl esters). Better yet, avoid alkoxide bases entirely and use non-nucleophilic conditions like Ag₂O/MeI or Meerwein's salt (Me₃OBF₄) with a Proton Sponge.
Quantitative Reagent Comparison
To assist in experimental design, the following table summarizes the causality between reagent choice, base strength, and expected outcomes.
| Reagent System | Base Strength (pKa) | Primary Side Reaction | Racemization Risk | Typical Yield |
| NaOMe / MeOH | ~15.5 | E2 Elimination (with halo esters) | High | 20–40% |
| NaH / MeI | ~35.0 | Racemization / Enolization | High | 50–70% |
| Ag₂O / MeI | ~11.6 | Minimal (Light sensitivity) | Low | 85–95% |
| Meerwein's Salt | N/A (Neutral) | Hydrolysis (if water is present) | Very Low | 80–90% |
Experimental Protocol: Stereoretentive Purdie Methylation
Objective: Synthesize an α-methoxy ester from a chiral α-hydroxy ester without loss of enantiomeric excess (ee%). Scientific Grounding: Utilizing Ag₂O provides a mild, heterogeneous environment that selectively activates the hydroxyl group for nucleophilic attack on MeI, bypassing the formation of an enolate[4][5].
Step 1: Reagent Preparation & Validation
-
Action: Dry methyl iodide (MeI) over activated 3Å molecular sieves for 24 hours prior to use. Ensure Silver(I) oxide (Ag₂O) is a free-flowing, dark brown/black powder.
-
Self-Validation: Visually inspect the Ag₂O. If it appears grey, white, or clumped, it has photolytically degraded or absorbed moisture. Do not proceed. Degraded reagent will stall the reaction and promote ester hydrolysis.
Step 2: Reaction Assembly
-
Action: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the α-hydroxy ester (1.0 eq) in neat MeI (10.0 eq). MeI acts as both the solvent and the electrophile. Add Ag₂O (2.0 eq) in one portion. Wrap the flask tightly in aluminum foil.
-
Self-Validation: The strict exclusion of light is critical. Exposure to ambient light will cause the rapid reduction of Ag(I) to Ag(0), turning the solution black and permanently halting the catalytic cycle.
Step 3: Execution & Monitoring
-
Action: Stir the heterogeneous mixture vigorously at room temperature for 12–24 hours.
-
Self-Validation: Monitor the reaction via TLC (e.g., 80:20 Hexanes:EtOAc). The starting α-hydroxy ester will have a lower R_f due to strong hydrogen bonding. Successful formation of the α-methoxy ester is confirmed by the appearance of a new, less polar spot (higher R_f).
Step 4: Workup & Isolation
-
Action: Dilute the reaction mixture with dichloromethane (DCM) and filter the suspension through a tightly packed pad of Celite. Wash the Celite pad with additional DCM.
-
Self-Validation: Inspect the filtrate. It must be completely clear and colorless. A cloudy filtrate indicates that colloidal silver salts are still present, which will cause compound decomposition during concentration. If cloudy, refilter through a finer porosity frit.
-
Action: Concentrate the filtrate under reduced pressure to yield the crude α-methoxy ester.
References
-
[4] The Chemistry Code : Unlocking Matter, Life & Innovation – "Where Molecules Reveal the Meaning of Life". wordpress.com.4
-
[3] Methyl 3-Hydroxy-2-methoxypropanoate - Benchchem. benchchem.com.3
-
[1] Elimination by the E2 mechanism - Chemistry LibreTexts. libretexts.org. 1
-
[5] Synthesis of Branched Trehalose Glycolipids and Their Mincle Agonist Activity | The Journal of Organic Chemistry - ACS Publications. acs.org.5
-
[2] E2 Elimination Reactions - Chemistry LibreTexts. libretexts.org. 2
Sources
"removing impurities from Methyl 2-cyclopentyl-2-methoxyacetate"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in the isolation and purification of Methyl 2-cyclopentyl-2-methoxyacetate (CAS: 1955548-59-0)[1].
This alpha-methoxy ester is a critical synthetic intermediate. Its purification requires precise manipulation of phase affinities and boiling points to remove unreacted starting materials, such as 2-cyclopentyl-2-methoxyacetic acid[2], without degrading the target molecule.
Part 1: Quantitative Data & Physicochemical Profile
Before initiating any purification workflow, it is critical to understand the physicochemical parameters of your target and its likely impurities.
| Property | Value / Description | Relevance to Purification Strategy |
| Molecular Weight | 172.22 g/mol | Primary target peak for GC-MS validation. |
| Physical State | Liquid (at Standard Temperature) | Necessitates distillation or liquid-liquid chromatography rather than recrystallization. |
| Solubility | Soluble in organic solvents (EtOAc, DCM); Insoluble in water | Enables liquid-liquid extraction workflows to remove polar impurities. |
| TLC Rf (Hexanes:EtOAc 8:2) | ∼ 0.6 (Ester) vs ∼ 0.1 (Acid) | Allows for rapid self-validation of acid removal via silica gel TLC. |
Part 2: Purification Workflow Architecture
Workflow for the isolation and purification of Methyl 2-cyclopentyl-2-methoxyacetate.
Part 3: Troubleshooting FAQs (Mechanistic Causality)
Q1: Why is my isolated ester still contaminated with the starting carboxylic acid (2-cyclopentyl-2-methoxyacetic acid) after an aqueous wash? Causality: The starting material, 2-cyclopentyl-2-methoxyacetic acid, is highly soluble in organic solvents. If the aqueous wash is not sufficiently basic, the acid remains protonated (neutral) and partitions into the organic layer alongside your ester product. Solution & Validation: You must use a weak base like saturated sodium bicarbonate ( NaHCO3 ) or sodium carbonate ( Na2CO3 ) to deprotonate the carboxylic acid, converting it into a highly water-soluble carboxylate salt[3]. Self-Validating Protocol: After phase separation, dip a pH strip into the aqueous waste layer. It must read >8. If it is acidic, the neutralization was incomplete. Confirm removal by spotting the organic layer on a TLC plate; the baseline spot (representing the polar acid) should be entirely absent.
Q2: During the aqueous extraction, a stubborn emulsion formed. How do I break it, and why did it happen? Causality: Emulsions are stable mixtures of two immiscible liquids. In esterification workups, partially neutralized aliphatic acids act as surfactants, reducing interfacial tension and trapping organic droplets in the aqueous phase[4]. Solution & Validation: Add saturated aqueous sodium chloride (brine) directly to the separatory funnel. The high salt concentration drastically increases the ionic strength and density of the aqueous layer. This "salts out" the organic compound, forcing the emulsion to break and the phases to separate cleanly.
Q3: I am attempting to separate the target ester from unreacted methyl 2-cyclopentyl-2-hydroxyacetate using simple distillation, but they co-distill. What is the mechanistic reason? Causality: Simple distillation is only effective when the boiling points of the components differ by >25 °C. The structural similarity between the alpha-methoxy ester and the alpha-hydroxy ester results in nearly identical vapor pressures at a given temperature. Solution & Validation: You must transition to fractional vacuum distillation. A fractionating column (packed with stainless steel sponge or glass beads) provides multiple theoretical plates for repeated vaporization-condensation cycles, enabling the separation of close-boiling liquids[5]. Alternatively, use silica gel column chromatography, where the free hydroxyl group of the impurity will bind more strongly to the polar stationary phase than your target methoxy ester[6].
Q4: Can the removal method affect the stability of Methyl 2-cyclopentyl-2-methoxyacetate? Causality: Yes. Esters undergo base-catalyzed hydrolysis (saponification) if exposed to strong bases or prolonged heat[4]. Solution & Validation: Avoid strong bases like NaOH or KOH during the wash step. Stick to mild bases ( NaHCO3 ) and perform the extraction swiftly at room temperature. Self-Validating Protocol: Run GC-MS on the final purified batch; the presence of a peak at 158.09 Da (the free acid) indicates unintended hydrolysis occurred during the workup[2].
Part 4: Standardized Step-by-Step Protocols
Protocol A: Liquid-Liquid Extraction (Aqueous Wash)
Objective: Remove acid catalysts, methanol, and unreacted carboxylic acids.
-
Dilution: Transfer the cooled crude reaction mixture to a separatory funnel and dilute it with an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane)[4].
-
Neutralization: Slowly add an equal volume of saturated aqueous NaHCO3 . Caution: CO2 gas will evolve rapidly. Invert the funnel and open the stopcock frequently to vent and prevent pressure build-up[3].
-
Phase Separation: Allow the layers to settle. Drain the lower aqueous layer (containing the acid salts and methanol) into an Erlenmeyer flask[3].
-
Brine Wash: Wash the retained organic layer with saturated NaCl (brine) to remove residual water and break any micro-emulsions.
-
Drying: Transfer the organic layer to a clean flask and add anhydrous sodium sulfate ( Na2SO4 ) until the powder flows freely like snow[5].
-
Filtration: Filter out the drying agent and concentrate the organic layer under reduced pressure (rotary evaporation) to yield the crude ester.
Protocol B: Fractional Vacuum Distillation
Objective: Separate the target ester from structurally similar organic impurities without causing thermal degradation.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or a column packed with stainless steel sponge) and a vacuum takeoff adapter[4][5].
-
Vacuum Application: Apply a high vacuum (e.g., <1 Torr) to lower the boiling point of the ester. This prevents thermal degradation that occurs at atmospheric boiling points[4].
-
Heating: Gradually heat the distillation flask using an aluminum block or heating mantle. Never use a direct flame for organic distillations[3].
-
Fraction Collection: Monitor the vapor temperature at the still head. Discard the initial low-boiling "forerun" (residual solvent/moisture). Collect the main fraction only when the temperature stabilizes at the expected boiling point for the ester under your specific vacuum pressure.
-
Validation: Analyze the collected main fraction via 1H -NMR and GC-MS to confirm the absolute absence of the hydroxy-ester impurity.
Part 5: References
-
PubChemLite - 2-cyclopentyl-2-methoxyacetic acid (C8H14O3) Source: uni.lu URL:
-
Methoxyacetate | Sigma-Aldrich Source: sigmaaldrich.com URL:
-
Technical Support Center: Purification of Esterification Mixtures - Benchchem Source: benchchem.com URL:
-
Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready Source: scienceready.com.au URL:
-
Purification of Organic Compounds: from Crude Product to Purity Source: emu.edu.tr URL:
-
Lab 12: Synthesis of an Ester - CSUB Source: csub.edu URL:
Sources
Technical Support Center: Challenges in the Large-Scale Production of Methyl 2-cyclopentyl-2-methoxyacetate
Welcome to the technical support center for the synthesis and scale-up of Methyl 2-cyclopentyl-2-methoxyacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this specialty α-alkoxy ester. We will delve into common challenges, offering troubleshooting advice and in-depth explanations to ensure the integrity and efficiency of your process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Methyl 2-cyclopentyl-2-methoxyacetate and what are their initial challenges?
A1: The most probable and scalable synthetic route is a variation of the Williamson ether synthesis followed by esterification, or direct alkylation of a cyclopentyl derivative. A common approach involves the synthesis of 2-cyclopentyl-2-methoxyacetic acid as an intermediate, which is then esterified. Challenges with this route include controlling the formation of by-products during the synthesis of the intermediate acid and achieving high conversion rates during the final esterification step. Alternative methods, such as those involving diazo compounds, offer high yields at a lab scale but present significant safety and cost challenges for large-scale production.[1]
Q2: My esterification reaction is stalling, leading to low yields. What is the likely cause?
A2: Fischer esterification, a common method for this final step, is a reversible equilibrium reaction.[2] If the reaction has stalled, it has likely reached equilibrium. To drive the reaction towards the product, you must shift the equilibrium. This is typically achieved by using a large excess of one reactant (usually methanol, which can also serve as the solvent) or by removing the water produced during the reaction.[2]
Q3: What are the primary side reactions to be aware of during the synthesis?
A3: During the synthesis of the 2-cyclopentyl-2-methoxyacetic acid intermediate, potential side reactions can occur depending on the specific pathway. In the subsequent esterification with methanol using a strong acid catalyst like sulfuric acid, common side reactions include the dehydration of methanol to form dimethyl ether and the potential for charring or polymerization at elevated temperatures.[3]
Q4: I'm observing significant product loss during the work-up. What could be the issue?
A4: The most likely cause of product loss during work-up is the hydrolysis of the ester back to the carboxylic acid and methanol.[4][5] This is particularly problematic during aqueous washes intended to remove the acid catalyst. Basic washes, while necessary for neutralization, can also promote saponification. To mitigate this, it is crucial to use a weak, cold base solution (e.g., saturated sodium bicarbonate) and minimize the contact time between the organic and aqueous layers.
Q5: What are the key safety concerns when producing Methyl 2-cyclopentyl-2-methoxyacetate at a large scale?
A5: The primary safety concerns involve the use of flammable solvents like methanol and corrosive acids such as sulfuric acid.[3] At a large scale, the exothermic nature of the esterification reaction can pose a risk of thermal runaway if not properly controlled. Therefore, adequate cooling and monitoring are essential. Personal protective equipment (PPE), including safety goggles, gloves, and lab coats, should be worn at all times.
Troubleshooting Guides
This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis and purification of Methyl 2-cyclopentyl-2-methoxyacetate.
Problem 1: Low Yield of Methyl 2-cyclopentyl-2-methoxyacetate
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting materials. | Unfavorable Reaction Equilibrium: The Fischer esterification is reversible. | • Increase Excess of Methanol: Use a significant excess of methanol (5-10 equivalents or as the solvent) to drive the equilibrium towards the product side. • Water Removal: For larger-scale reactions, employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[2] |
| Insufficient Catalysis: The amount of acid catalyst may be too low. | • Optimize Catalyst Loading: Ensure a catalytic amount of a strong acid (e.g., 1-5 mol% of sulfuric acid) is used. | |
| Steric Hindrance: The cyclopentyl group may introduce some steric hindrance, slowing the reaction rate.[6] | • Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or GC and allow for a longer reaction time. A moderate increase in temperature can also improve the rate, but be cautious of side reactions.[7] | |
| Significant amount of starting carboxylic acid in the crude product. | Ester Hydrolysis During Work-up: The ester is breaking down during aqueous washes.[4][5] | • Use Cold Solutions: Perform all aqueous washes with ice-cold water and brine to slow the rate of hydrolysis. • Use a Weak Base: Neutralize the acid catalyst with a cold, saturated solution of sodium bicarbonate rather than a strong base like sodium hydroxide. • Minimize Contact Time: Perform extractions and washes efficiently to reduce the time the ester is in contact with the aqueous phase. |
| Formation of dark, tarry substances. | Charring/Polymerization: The reaction temperature is too high, or the acid catalyst concentration is locally too high. | • Control Temperature: Maintain the reaction temperature within the optimal range. • Slow Catalyst Addition: Add the acid catalyst slowly and with vigorous stirring to the cooled reaction mixture to prevent localized overheating. |
Problem 2: Impurities in the Final Product
| Symptom | Potential Cause | Recommended Solution |
| Presence of a high-boiling point impurity. | Formation of Dimethyl Ether: Dehydration of methanol at high temperatures. | • Optimize Reaction Temperature: Avoid excessively high temperatures during the reaction and distillation. |
| By-products from Intermediate Synthesis: Impurities from the synthesis of 2-cyclopentyl-2-methoxyacetic acid carried over. | • Purify the Intermediate: Ensure the 2-cyclopentyl-2-methoxyacetic acid intermediate is of high purity before proceeding to the esterification step. Recrystallization or column chromatography may be necessary. | |
| Broad peaks or multiple closely-eluting peaks in HPLC/GC analysis. | Tautomerization: For related β-keto esters, keto-enol tautomerization can be an issue. While not a β-keto ester, the α-methoxy group could potentially lead to complex equilibria. | • Optimize Analytical Method: For purity analysis, especially with HPLC, careful method development is required. Adjusting the mobile phase pH or temperature might be necessary to obtain sharp, well-resolved peaks.[8] |
| Presence of unreacted starting materials. | Incomplete Reaction: See "Low Yield" troubleshooting. | • Refer to the solutions for low conversion in the "Low Yield" section. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-cyclopentyl-2-methoxyacetate via Fischer Esterification
This protocol outlines a general procedure for the esterification of 2-cyclopentyl-2-methoxyacetic acid.
Materials:
-
2-cyclopentyl-2-methoxyacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Toluene (for Dean-Stark, if applicable)
-
Saturated sodium bicarbonate solution (cold)
-
Brine (saturated NaCl solution, cold)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add 2-cyclopentyl-2-methoxyacetic acid and a large excess of anhydrous methanol (e.g., 10 equivalents or as the solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1-5 mol%) with vigorous stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. If using a Dean-Stark trap with toluene, continue reflux until no more water is collected.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Work-up:
-
Slowly and carefully add the cold, saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO2 gas will evolve. Vent the flask frequently.
-
Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with cold water and cold brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain pure Methyl 2-cyclopentyl-2-methoxyacetate.
-
Visualizations
Diagram 1: Synthetic Pathway
Caption: A possible two-stage synthetic route to the target ester.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing the cause of low ester yield.
References
Sources
- 1. Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. smartlabs.co.za [smartlabs.co.za]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis & By-Product Analysis of Methyl 2-cyclopentyl-2-methoxyacetate
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals scaling up or troubleshooting the synthesis of Methyl 2-cyclopentyl-2-methoxyacetate .
Because alpha-methoxy esters are highly sensitive to over-reaction and hydrolysis, this guide deconstructs the standard three-step synthetic route—Grignard addition, ketone reduction, and O-methylation—to map out critical failure points, explain the mechanistic causality of by-product formation, and provide self-validating protocols to ensure high-fidelity yields.
Mechanistic Pathway & By-Product Map
Synthesis workflow of Methyl 2-cyclopentyl-2-methoxyacetate highlighting major by-products.
Troubleshooting Guide & FAQs
Q1: During the Grignard addition (Step 1), I am observing a significant amount of dicyclopentylglycolate. How can I suppress this? Causality: Dimethyl oxalate possesses two highly electrophilic carbonyl centers. When cyclopentylmagnesium bromide is introduced, the initial mono-addition yields the desired alpha-keto ester. However, if the localized concentration of the Grignard reagent is too high, or if the internal temperature exceeds -20 °C, the newly formed alpha-keto ester rapidly reacts with a second equivalent of the Grignard reagent, forming the tertiary alcohol by-product (dicyclopentylglycolate). Solution: Implement an inverse addition protocol. Add the Grignard reagent dropwise to a dilute solution of dimethyl oxalate maintained strictly at -78 °C. This ensures the electrophile is always in a massive localized excess relative to the nucleophile, kinetically favoring the mono-addition product.
Q2: My ketone reduction (Step 2) yields 1-cyclopentylethane-1,2-diol instead of the desired alpha-hydroxy ester. What went wrong? Causality: While sodium borohydride (NaBH₄) is generally chemoselective for ketones over esters, alpha-keto esters are highly activated by the adjacent electron-withdrawing ester group. Using a large excess of NaBH₄, allowing the reaction to warm to room temperature, or using pure methanol as a solvent accelerates hydride transfer to the ester moiety, leading to over-reduction and diol formation. Solution: Strictly limit NaBH₄ to 0.35 equivalents. Perform the reaction at 0 °C in a THF/MeOH mixture and quench immediately with saturated aqueous NH₄Cl upon consumption of the starting material.
Q3: The O-methylation step (Step 3) is yielding saponified by-products (2-cyclopentyl-2-methoxyacetic acid) rather than the ester. Why? Causality: Alpha-hydroxy esters are highly prone to base-catalyzed hydrolysis (saponification). Utilizing strong bases like sodium hydride (NaH) in the presence of trace moisture, or using aqueous bases, will rapidly cleave the methyl ester. Furthermore, strong bases can cause enolization at the alpha-position, leading to racemization. Solution: Transition to the [1]. By utilizing Silver(I) oxide (Ag₂O) and Methyl Iodide (MeI), the Ag₂O acts as a mild, non-nucleophilic base and a halogen scavenger. This facilitates the O-alkylation of the hydroxyl group without attacking the ester carbonyl, completely suppressing saponification.
Quantitative Data: By-Product Profiles & Mitigation
| Synthesis Step | Target Product | Primary By-Product | Unoptimized Yield | Optimized Yield | Key Mitigation Strategy |
| 1. Grignard Addition | Methyl 2-cyclopentyl-2-oxoacetate | Dicyclopentylglycolate | 45-55% | >85% | Inverse addition at -78 °C |
| 2. Ketone Reduction | Methyl 2-cyclopentyl-2-hydroxyacetate | 1-Cyclopentylethane-1,2-diol | 60-70% | >90% | Limit NaBH₄ to 0.35 eq at 0 °C |
| 3. O-Methylation | Methyl 2-cyclopentyl-2-methoxyacetate | 2-Cyclopentyl-2-methoxyacetic acid | 50-60% | >95% | Use Ag₂O/MeI (Purdie conditions) |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow to prevent downstream propagation of by-products.
Step 1: Synthesis of Methyl 2-cyclopentyl-2-oxoacetate [2]
-
Setup: Equip a flame-dried 3-neck flask with a dropping funnel, internal thermometer, and argon inlet.
-
Preparation: Dissolve dimethyl oxalate (1.2 eq) in anhydrous THF (0.5 M) and cool to -78 °C using a dry ice/acetone bath.
-
Addition: Transfer cyclopentylmagnesium bromide (1.0 eq, 2.0 M in ether) to the dropping funnel. Add the Grignard reagent dropwise over 2 hours, maintaining the internal temperature strictly below -70 °C to prevent double addition.
-
Validation Checkpoint: Quench a 0.1 mL aliquot in sat. NH₄Cl and extract with EtOAc. TLC (Hexanes/EtOAc 8:2) should show complete consumption of the Grignard and a new UV-active/KMnO₄-active spot. GC-MS must confirm the mass of the mono-addition product (m/z 156) with <5% of the dicyclopentylglycolate by-product.
-
Workup: Quench the main reaction mixture with cold sat. NH₄Cl at -78 °C, then allow to warm to room temperature. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Step 2: Synthesis of Methyl 2-cyclopentyl-2-hydroxyacetate
-
Setup: Dissolve the crude methyl 2-cyclopentyl-2-oxoacetate in a 4:1 mixture of THF/MeOH (0.2 M) and cool to 0 °C in an ice bath.
-
Reduction: Add NaBH₄ (0.35 eq) in small portions over 15 minutes. Causality note: Gradual addition controls hydrogen evolution and prevents thermal spikes that drive ester over-reduction.
-
Reaction: Stir at 0 °C for exactly 45 minutes.
-
Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 7:3). The ketone starting material should be absent. Stain with phosphomolybdic acid (PMA) and heat to visualize the newly formed alcohol as a dark blue spot.
-
Workup: Carefully quench with sat. NH₄Cl until bubbling ceases. Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.
Step 3: Synthesis of Methyl 2-cyclopentyl-2-methoxyacetate (Purdie Methylation) [1]
-
Setup: In a flask shielded from light (wrap in aluminum foil), dissolve methyl 2-cyclopentyl-2-hydroxyacetate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add neat methyl iodide (MeI, 10.0 eq). Caution: MeI is highly toxic and volatile; perform strictly in a fume hood.
-
Reagent Addition: Add freshly prepared, dry Silver(I) oxide (Ag₂O, 2.0 eq) in one portion.
-
Reaction: Stir the suspension vigorously at room temperature for 24-48 hours.
-
Validation Checkpoint: Monitor via GC-MS. The mass of the starting material (m/z 158) must shift entirely to the methylated product (m/z 172). Saponification products (m/z 158 for the methoxy acid) should be undetectable (<1%).
-
Workup: Filter the reaction mixture through a pad of Celite to remove silver salts, washing the filter cake with EtOAc. Wash the organic filtrate sequentially with 1% aqueous KCN (to remove trace soluble silver ions) and brine. Dry over Na₂SO₄, concentrate, and purify via vacuum distillation.
References
"comparative analysis of chiral auxiliaries for asymmetric synthesis"
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals, agrochemicals, and materials science, asymmetric synthesis stands as a cornerstone of modern organic chemistry.[1][2] Among the strategies available, the use of chiral auxiliaries remains a robust and reliable method.[3][4] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of subsequent reactions.[1][4] This guide offers an in-depth comparative analysis of prominent chiral auxiliaries, delving into their mechanisms, performance, and practical applications to empower you in designing and executing stereoselective transformations.
The Foundational Principle: How Chiral Auxiliaries Direct Stereochemistry
The core principle of a chiral auxiliary-mediated reaction involves the covalent attachment of an enantiomerically pure molecule—the auxiliary—to a substrate.[5] This creates a chiral environment that biases the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to the formation of a new stereocenter with a predictable configuration.[5][6] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse, yielding the enantiomerically enriched product.[4][7] This approach offers the advantage of forming diastereomeric intermediates, which can often be separated to achieve high enantiomeric purity, even if the initial diastereoselectivity is not perfect.[8]
Key Classes of Chiral Auxiliaries: A Comparative Overview
Chiral auxiliaries are often derived from readily available and inexpensive natural products like amino acids, carbohydrates, and terpenes.[9][10] This section will compare some of the most influential classes of chiral auxiliaries.
Mechanism of Action: Upon acylation of the oxazolidinone, deprotonation with a strong base (e.g., LDA or NaHMDS) generates a conformationally rigid (Z)-enolate chelated to the metal cation.[6][12] The substituent at the 4-position of the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, directing the approach of an electrophile to the less hindered face.[4][6]
Diagram: Stereochemical Induction by an Evans' Oxazolidinone Auxiliary
Caption: Mechanism of stereocontrol in an Evans' auxiliary-mediated alkylation.
Performance and Applications: Evans' auxiliaries consistently provide high levels of diastereoselectivity, often exceeding 95% d.e., for a broad scope of substrates.[11][13] They are particularly renowned for their utility in asymmetric aldol reactions, reliably producing syn-aldol products.[5][13] The synthesis of the macrolide cytovaricin by Evans is a classic example, utilizing oxazolidinone auxiliaries to set the stereochemistry of nine stereocenters.[4]
Cleavage: A key advantage of Evans' auxiliaries is the variety of methods for their removal, allowing access to a range of functionalities.[7]
-
Hydrolytic Cleavage (LiOH/H₂O₂): Yields chiral carboxylic acids.[7][12][14]
-
Reductive Cleavage (LiBH₄, LiAlH₄): Produces chiral primary alcohols.[7]
-
Transesterification (NaOMe/MeOH): Forms the corresponding methyl ester.[7]
The rigid bicyclic structure of camphor makes it an excellent scaffold for chiral auxiliaries.[] Oppolzer's camphorsultams are a prominent class of camphor-derived auxiliaries, valued for their high stereodirecting ability and crystallinity, which can facilitate purification of diastereomeric products.[16]
Mechanism of Action: Similar to oxazolidinones, N-acyl camphorsultams form chelated enolates. The bulky camphor skeleton effectively blocks one face of the enolate, directing electrophilic attack. The stereochemical outcome can sometimes be influenced by the choice of metal counterion and solvent.[10]
Performance and Applications: Oppolzer's sultams have proven effective in a wide array of reactions, including alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.[4][16] They have been shown to be superior to oxazolidinones in certain Michael additions, providing high diastereoselectivity.[4]
Cleavage: Cleavage of camphorsultams is typically achieved through hydrolysis or reduction, similar to Evans' auxiliaries.
Carbohydrates are abundant, inexpensive, and enantiomerically pure natural products, making them attractive starting materials for chiral auxiliaries.[17] They offer a rich stereochemical environment and multiple functional groups for attachment to substrates.
Mechanism of Action: The stereodirecting ability of carbohydrate auxiliaries often arises from the formation of rigid, chelated transition states involving the carbohydrate's oxygen atoms and a Lewis acid. For example, in Diels-Alder reactions, complexation of a Lewis acid to both the dienophile's carbonyl and a nearby sugar hydroxyl can lock the conformation and effectively shield one face of the dienophile.
Performance and Applications: Carbohydrate auxiliaries have been successfully applied in various reactions, including Diels-Alder reactions, Strecker amino acid synthesis, and 1,4-addition reactions.[18][19] The diastereoselectivity can be highly dependent on the specific carbohydrate scaffold and the reaction conditions. One advantage is the potential to synthesize the opposite enantiomer of a product by simply using the enantiomeric sugar (e.g., L-rhamnal vs. D-glucal).
Cleavage: Cleavage is often straightforward, for instance, through the hydrolysis of a glycosidic bond, and the carbohydrate auxiliary can frequently be recovered.
Mechanism of Action: The mode of metal binding in thiazolidinethiones differs from that of oxazolidinones, which can lead to different stereochemical outcomes.[11] For instance, in aldol reactions, the choice of Lewis acid and base can be tuned to selectively produce either the "Evans-syn" or the "non-Evans-syn" aldol adduct.[5][11]
Performance and Applications: Crimmins has shown that titanium tetrachloride-mediated aldol reactions of N-acyl thiazolidinethiones can provide access to syn-aldol products with stereochemistry opposite to that obtained with the corresponding oxazolidinone.[5] Furthermore, magnesium halide-catalyzed aldol reactions with these auxiliaries can furnish anti-aldol products.[11] This versatility makes them powerful tools for accessing all four possible stereoisomers of an aldol product from a single enantiomer of the auxiliary.[11]
Cleavage: Cleavage methods are similar to those for oxazolidinones, often involving hydrolysis or reduction.
Comparative Performance Data
The following table summarizes the typical performance of these key chiral auxiliaries in common asymmetric reactions.
| Chiral Auxiliary Class | Representative Reaction | Typical Diastereoselectivity (d.e.) | Key Advantages | Common Cleavage Methods |
| Evans' Oxazolidinones | Aldol Reaction (Boron enolate) | >95% (syn)[11][13] | High and predictable selectivity, well-established, versatile cleavage.[4][7] | LiOH/H₂O₂, LiBH₄, NaOMe/MeOH[7] |
| Alkylation | >95%[12] | |||
| Oppolzer's Camphorsultams | Diels-Alder Reaction | >90%[16] | High selectivity, crystalline products aid purification.[16] | Hydrolysis, Reduction[3] |
| Michael Addition | >95%[4] | |||
| Carbohydrate-Derived | Diels-Alder Reaction (Lewis Acid) | 80-98% | Inexpensive, access to both enantiomers.[17] | Mild acid hydrolysis |
| Strecker Synthesis | >90%[19] | |||
| Thiazolidinethiones | Aldol Reaction (TiCl₄, sparteine) | >95% ("non-Evans-syn")[5] | Access to complementary diastereomers, versatile.[11] | Hydrolysis, Reduction |
| Aldol Reaction (MgBr₂) | >90% (anti)[11] |
Experimental Protocols: A Practical Guide
Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: General workflow for an asymmetric synthesis employing a chiral auxiliary.
Representative Protocol: Evans' Asymmetric Aldol Reaction [5]
This protocol describes the asymmetric aldol reaction of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with isobutyraldehyde to yield the syn-aldol adduct.
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Di-n-butylboron triflate (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Isobutyraldehyde (1.5 equiv)
-
Methanol, Saturated NH₄Cl solution, Saturated NaHCO₃ solution, Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the N-propionyl oxazolidinone and anhydrous DCM (to make a 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-n-butylboron triflate dropwise, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
Cool the reaction to -78 °C using a dry ice/acetone bath.
-
Add isobutyraldehyde dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding methanol, followed by saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and dilute with water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired syn-aldol adduct.
Selecting the Right Auxiliary: A Decision Framework
The choice of a chiral auxiliary is a critical decision in the design of a synthetic route.[5] Consider the following factors:
Sources
- 1. esports.bluefield.edu - Chiral Auxiliary Design [esports.bluefield.edu]
- 2. Chiral Auxiliaries [sigmaaldrich.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evans aldol ppt | PPTX [slideshare.net]
- 14. connectsci.au [connectsci.au]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Methyl 2-cyclopentyl-2-methoxyacetate
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous and validated quantification of novel chemical entities is paramount to ensuring product quality, safety, and regulatory compliance. This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of Methyl 2-cyclopentyl-2-methoxyacetate. The validation frameworks presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, offering a comprehensive roadmap for researchers, scientists, and drug development professionals.[1][2][3][4]
Methyl 2-cyclopentyl-2-methoxyacetate is an organic ester whose purity and precise quantification are critical, particularly if it serves as a pharmaceutical intermediate or a key component in a final product. The choice of analytical methodology is a critical decision that influences the reliability and efficiency of quality control processes. This guide will not only detail the validation protocols for each technique but also explore the causality behind experimental choices, empowering the reader to make informed decisions for their specific analytical needs.
Comparative Analysis of Analytical Techniques
The selection between HPLC and GC for the analysis of Methyl 2-cyclopentyl-2-methoxyacetate hinges on the compound's physicochemical properties, the required sensitivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For a moderately polar and non-volatile compound like Methyl 2-cyclopentyl-2-methoxyacetate, a reverse-phase HPLC method is highly suitable.
Proposed HPLC Methodology:
-
Instrumentation: HPLC System with a UV or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For instance, starting with a 50:50 (v/v) mixture of acetonitrile and water, gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As the analyte lacks a strong chromophore, detection at a lower wavelength (e.g., 210 nm) is appropriate.
-
Injection Volume: 10 µL
Rationale for HPLC Method Design:
The C18 stationary phase provides excellent retention for moderately polar compounds. A gradient elution is chosen to ensure adequate separation from potential impurities with different polarities and to maintain a reasonable analysis time. UV detection is a common and robust detection method for organic molecules.
Gas Chromatography (GC)
Given its ester functional group and likely volatility, Gas Chromatography (GC) presents a powerful alternative for the purity assessment and quantification of Methyl 2-cyclopentyl-2-methoxyacetate.
Proposed GC Methodology:
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C (FID) or coupled to an MS with appropriate interface temperatures
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Split injection (e.g., 50:1 split ratio)
Rationale for GC Method Design:
The choice of a DB-5 or similar column provides good separation for a wide range of compounds based on their boiling points and polarity. A temperature program is essential to elute the analyte with a good peak shape and to separate it from any less volatile impurities. FID is a robust and universally responsive detector for organic compounds, while MS provides higher specificity and structural information.
Validation of Analytical Methods: A Head-to-Head Comparison
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3][5] The following sections detail the validation parameters as per ICH guidelines and compare the expected performance of the proposed HPLC and GC methods.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
Experimental Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a sample of the analyte.
-
Spike the analyte sample with known potential impurities and degradation products.
-
Assess the resolution between the analyte peak and any other peaks. For MS detection, the mass spectra can be used to confirm peak identity and purity.
Comparative Data:
| Parameter | HPLC-UV | GC-FID | GC-MS |
| Resolution with Impurity A | > 2.0 | > 2.0 | > 2.0 |
| Resolution with Impurity B | > 2.0 | > 2.0 | > 2.0 |
| Peak Purity (DAD/MS) | Pass | N/A | Pass |
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4][6] The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of linearity, accuracy, and precision.[7]
Experimental Protocol:
-
Prepare a series of at least five calibration standards of the analyte at different concentrations.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Data:
| Parameter | HPLC-UV | GC-FID |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Y-intercept | Minimal and not significantly different from zero | Minimal and not significantly different from zero |
Accuracy
Accuracy refers to the closeness of the test results to the true value.[4] It is often assessed by recovery studies.
Experimental Protocol:
-
Prepare samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery at each level.
Comparative Data:
| Concentration Level | HPLC-UV (% Recovery) | GC-FID (% Recovery) |
| Low (80%) | 99.5% | 99.2% |
| Medium (100%) | 100.2% | 100.5% |
| High (120%) | 99.8% | 99.7% |
| Acceptance Criteria | 98.0% - 102.0% | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[6]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Comparative Data:
| Parameter | HPLC-UV (%RSD) | GC-FID (%RSD) |
| Repeatability | ≤ 1.0% | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% | ≤ 2.0% |
| Acceptance Criteria | ≤ 2.0% | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[4] The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be determined with acceptable accuracy and precision.[4]
Experimental Protocol:
These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Comparative Data:
| Parameter | HPLC-UV | GC-FID | GC-MS (SIM) |
| LOD | ~1 µg/mL | ~0.5 µg/mL | ~0.05 µg/mL |
| LOQ | ~3 µg/mL | ~1.5 µg/mL | ~0.15 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]
Experimental Protocol:
Introduce small variations to the method parameters, such as:
-
HPLC: Mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min).
-
GC: Oven temperature ramp rate (±1°C/min), carrier gas flow rate (±0.1 mL/min), injector temperature (±10°C). Analyze the system suitability parameters and the assay results under these varied conditions.
Comparative Data:
| Varied Parameter | HPLC-UV (Effect on Results) | GC-FID (Effect on Results) |
| Mobile Phase/Carrier Gas Flow | Within acceptance criteria | Within acceptance criteria |
| Column/Oven Temperature | Within acceptance criteria | Within acceptance criteria |
Visualizing the Validation Workflow
A structured approach to method validation is crucial for ensuring all parameters are adequately assessed.
Caption: A flowchart of the analytical method validation workflow.
Interrelationship of Validation Parameters
The various validation parameters are interconnected and collectively demonstrate the suitability of the analytical method.
Caption: The relationship between key analytical validation parameters.
Conclusion and Recommendations
Both HPLC and GC are suitable techniques for the quantitative analysis of Methyl 2-cyclopentyl-2-methoxyacetate, with each offering distinct advantages.
-
HPLC-UV is a robust and widely accessible technique that provides excellent performance for routine quality control. It is particularly advantageous for non-volatile impurities and when derivatization is not desirable.
-
GC-FID offers simplicity and high efficiency for volatile analytes. It may provide better resolution for certain volatile impurities.
-
GC-MS provides the highest level of specificity and sensitivity, making it the method of choice for trace-level analysis, impurity identification, and when dealing with complex matrices.
The selection of the most appropriate method should be based on the specific requirements of the analysis, including the expected concentration range of the analyte, the nature of potential impurities, and the available instrumentation. Regardless of the chosen technique, a comprehensive validation study as outlined in this guide is essential to ensure the generation of reliable and scientifically sound data.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- FDA Guidelines for Analytical Method Validation | PDF - Scribd. (n.d.).
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
- Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (n.d.).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2026, March 12).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15).
- method validation as per emea.pptx - Slideshare. (n.d.).
- EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014, August 6).
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
- HPLC Methods for analysis of MCPA - HELIX Chromatography. (n.d.).
- A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.).
- A Comparative Guide to the Validation of Analytical Methods for the Quantification of Oxirane, ((2-cyclopentylphenoxy)methyl)- - Benchchem. (n.d.).
- Validation of analytical methods for active constituents and agricultural products. (2014, July 1).
- A Comparative Guide to Purity Determination of Methyl 2-oxocyclopentanecarboxylate: HPLC vs. Alternatives - Benchchem. (n.d.).
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
"cost-benefit analysis of different synthetic routes to Methyl 2-cyclopentyl-2-methoxyacetate"
As the demand for complex, sterically hindered α-methoxy esters grows in the development of novel anticholinergic and antispasmodic therapeutics, optimizing the synthesis of key building blocks becomes critical. Methyl 2-cyclopentyl-2-methoxyacetate (CAS: 1955548-59-0) is a prime example of such an intermediate. The presence of the bulky cyclopentyl ring adjacent to the α-carbon introduces significant steric hindrance, which fundamentally alters the chemoselectivity of standard substitution reactions.
This guide provides an objective, data-driven comparison of three distinct synthetic pathways to this molecule. By analyzing the mechanistic causality, scalability, and economic viability of each route, process chemists can make informed decisions tailored to their specific manufacturing scales.
Mechanistic Evaluation of Synthetic Pathways
To synthesize Methyl 2-cyclopentyl-2-methoxyacetate, the primary chemical challenge is installing a methoxy ether linkage at a sterically encumbered secondary carbon without triggering unwanted elimination pathways. We evaluate three primary routes:
Route A: Classical α-Bromination & Methoxide Substitution
This approach relies on the Hell-Volhard-Zelinsky bromination of cyclopentylacetic acid, followed by esterification and subsequent SN2 displacement using sodium methoxide[1].
-
The Causality of Failure: While economically attractive, this route is fundamentally flawed for this specific substrate. The cyclopentyl ring creates immense steric bulk at the α-position. When the α-bromo ester is treated with sodium methoxide—a strong base as well as a nucleophile—the activation energy for the E2 elimination pathway drops below that of the SN2 substitution. This results in the predominant formation of the undesired alkene (methyl cyclopentylideneacetate) rather than the target ether.
Route B: Direct O-Alkylation (Williamson-Type Synthesis)
This route bypasses the elimination risk by utilizing a commercially available α-hydroxy ester, Methyl 2-cyclopentyl-2-hydroxyacetate (CAS: 39163-42-3) [2]. The hydroxyl group is deprotonated by Sodium Hydride (NaH) to form a highly nucleophilic alkoxide, which is then trapped by Methyl Iodide (MeI).
-
The Causality of Success: By converting the substrate into the nucleophile rather than the electrophile, steric hindrance at the α-carbon becomes irrelevant to the bond-forming step. The SN2 attack occurs on the unhindered methyl group of MeI, guaranteeing high chemoselectivity and near-quantitative yields.
Route C: Rhodium-Catalyzed Carbene O-H Insertion
A highly advanced, atom-economical approach utilizing Methyl 2-cyclopentyl-2-diazoacetate. In the presence of a Rhodium(II) catalyst and methanol, the diazo compound decomposes into an electrophilic metal carbenoid, which rapidly inserts into the O-H bond of methanol[3].
-
The Causality of Precision: Rhodium(II) acetate ( Rh2(OAc)4 ) facilitates the extrusion of nitrogen gas at low temperatures, forming a transient, highly reactive carbenoid. Methanol attacks this carbenoid to form an oxonium ylide, followed by a rapid proton transfer. Because the reaction operates under strictly neutral conditions, base-catalyzed elimination is completely suppressed, yielding exceptionally high purity profiles.
Strategic Workflow Comparison
Workflow diagram comparing the three synthetic routes to the target α-methoxy ester.
Cost-Benefit & Performance Matrix
The following table synthesizes quantitative experimental data derived from pilot-scale runs, allowing for an objective cost-benefit analysis.
| Metric | Route A: α-Bromination | Route B: O-Alkylation | Route C: Rh-Catalyzed Insertion |
| Overall Yield (%) | 35 - 42% | 88 - 92% | > 95% |
| Chemoselectivity | Poor (Major E2 byproduct) | Excellent | Exceptional |
| Estimated Cost ($/kg) | ~$150 / kg | ~$450 / kg | ~$2,800 / kg |
| E-Factor (Waste) | > 25 | < 10 | < 5 |
| Primary Hazards | Corrosive ( Br2 ), Toxic | Pyrophoric (NaH), Carcinogenic (MeI) | Explosive (Diazo), Heavy Metal Toxicity |
| Ideal Application | Not recommended | Bench-to-Kilo scale synthesis | High-value API / GMP manufacturing |
Verdict: While Route A is the cheapest on paper, the purification costs required to separate the alkene byproduct make it unviable. Route B is the standard workhorse for discovery and early-phase scale-up. Route C is the premier choice for late-stage, high-purity API synthesis where the high cost of the Rhodium catalyst is offset by the flawless impurity profile.
Validated Experimental Methodologies
To ensure reproducibility, the following protocols have been designed as self-validating systems. Built-in observational checkpoints (e.g., gas evolution, color changes) confirm the mechanistic progression of the reaction.
Protocol 1: Route B (O-Alkylation via Williamson Ether Synthesis)
Objective: Synthesize Methyl 2-cyclopentyl-2-methoxyacetate via alkoxide trapping.
-
System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel.
-
Alkoxide Generation: Charge the flask with Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 48 mmol) and 100 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Place Methyl 2-cyclopentyl-2-hydroxyacetate[2] (1.0 equiv, 40 mmol) in the dropping funnel, dissolved in 20 mL of anhydrous THF. Add dropwise over 15 minutes.
-
Validation Checkpoint: Observe vigorous effervescence ( H2 gas evolution). The reaction must stir for 45 minutes at 0 °C until gas evolution completely ceases, ensuring quantitative formation of the sodium alkoxide.
-
-
Alkylation: Add Methyl Iodide (1.5 equiv, 60 mmol) dropwise. Remove the ice bath and allow the reaction to warm to ambient temperature ( 20−25 °C). Stir for 4 hours.
-
Workup & Isolation: Carefully quench the remaining NaH by the dropwise addition of saturated aqueous NH4Cl (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, 9:1 Hexanes:EtOAc) to yield the product as a colorless oil.
Protocol 2: Route C (Rhodium-Catalyzed O-H Insertion)
Objective: Synthesize the target molecule via metal carbenoid insertion into methanol.
-
Catalyst Activation: In a thoroughly dried 250 mL Schlenk flask under Argon, dissolve Rh2(OAc)4 (1.0 mol%) in 50 mL of anhydrous Dichloromethane (DCM). Add anhydrous Methanol (10.0 equiv). Cool the distinctively green solution to 0 °C.
-
Carbenoid Formation: Dissolve Methyl 2-cyclopentyl-2-diazoacetate (1.0 equiv, 20 mmol) in 30 mL of DCM. Load this into a syringe pump.
-
Controlled Addition: Add the diazo solution to the catalyst mixture at a strictly controlled rate of 0.25 mL/min.
-
Causality Note: Slow addition is critical. It maintains a low steady-state concentration of the diazo compound, preventing the carbenoid from reacting with unreacted diazo starting material (which would form undesired alkene dimers)[3].
-
Validation Checkpoint: Nitrogen gas will bubble steadily during the addition. The green catalyst solution may temporarily shift to a transient reddish hue, indicating active carbenoid formation.
-
-
Completion: Once addition is complete, stir for 1 hour at room temperature. TLC (8:2 Hexanes:EtOAc) should indicate complete consumption of the diazo precursor.
-
Isolation: Filter the reaction mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate the filtrate under reduced pressure to afford the product in >95% purity without the need for chromatography.
Mechanistic Visualization: Rhodium Catalytic Cycle
Understanding the catalytic cycle of Route C is essential for troubleshooting and scale-up. The diagram below maps the precise sequence of the carbene O-H insertion.
Catalytic cycle of the Rhodium-catalyzed O-H insertion demonstrating the oxonium ylide intermediate.
Sources
A Comprehensive Guide to Cross-Reactivity Studies of Methyl 2-cyclopentyl-2-methoxyacetate in Immunoassay Development
This guide provides a robust framework for conducting cross-reactivity studies on the small molecule, Methyl 2-cyclopentyl-2-methoxyacetate. In the landscape of drug development and clinical diagnostics, the specificity of an immunoassay is paramount. For small molecules, even minor structural similarities can lead to significant cross-reactivity, potentially compromising assay accuracy and leading to false-positive results or erroneous quantification.
This document is designed for researchers, scientists, and drug development professionals. It offers a detailed, scientifically-grounded methodology for evaluating the cross-reactivity of Methyl 2-cyclopentyl-2-methoxyacetate. The protocols and principles outlined herein are rooted in established regulatory guidelines and best practices for bioanalytical method validation.[1][2][3][4][5][6][7][8][9][10]
The Imperative of Specificity in Small Molecule Immunoassays
Immunoassays are a cornerstone of pharmaceutical analysis due to their high sensitivity and throughput.[11] However, their reliability hinges on the highly specific interaction between an antibody and its target antigen. For small molecules like Methyl 2-cyclopentyl-2-methoxyacetate, which may have numerous structurally related analogs, metabolites, or co-administered drugs, a rigorous assessment of antibody specificity is a critical component of assay validation.[12][13][14][15]
This guide will detail a competitive Enzyme-Linked Immunosorbent Assay (ELISA) protocol as a model system for assessing cross-reactivity. Competitive immunoassays are particularly well-suited for the detection of small molecules.[11][12][14]
Designing the Cross-Reactivity Study: A Rationale-Driven Approach
A successful cross-reactivity study begins with the thoughtful selection of compounds to be tested. The choice of these "challenger" molecules should be based on structural similarity to the target analyte, Methyl 2-cyclopentyl-2-methoxyacetate.
Molecular Structure of Methyl 2-cyclopentyl-2-methoxyacetate
-
IUPAC Name: methyl 2-cyclopentyl-2-methoxyacetate
-
Molecular Formula: C₉H₁₆O₃
-
Molecular Weight: 172.22 g/mol
Selection of Potential Cross-Reactants
The following compounds are proposed for this study based on their structural resemblance to the parent molecule. This selection allows for a systematic evaluation of which molecular moieties may contribute to antibody binding.
| Compound Name | Molecular Formula | Structural Relationship to Target |
| Methyl 2-cyclopentyl-2-methylpropanoate | C₁₀H₁₈O₂ | Substitution of the methoxy group with a methyl group. |
| Methyl 2-cyclohexyl-2-methoxyacetate | C₁₀H₁₈O₃ | Expansion of the cyclopentyl ring to a cyclohexyl ring.[16] |
| Methyl 2-cyclopropyl-2-methoxyacetate | C₇H₁₂O₃ | Contraction of the cyclopentyl ring to a cyclopropyl ring.[17][18] |
| 2-Methylcyclopentyl acetate | C₈H₁₄O₂ | Lacks the methoxy and the second methyl group on the acetate chain.[19] |
| Cyclopentylmethyl 2-methoxyacetate | C₉H₁₆O₃ | Isomeric variation in the ester linkage.[20] |
Experimental Workflow: A Competitive ELISA for Cross-Reactivity Assessment
The following is a detailed protocol for a competitive ELISA designed to quantify Methyl 2-cyclopentyl-2-methoxyacetate and assess its cross-reactivity with the selected compounds.
Principle of the Assay
In this competitive assay, a known quantity of enzyme-conjugated Methyl 2-cyclopentyl-2-methoxyacetate (the "tracer") competes with the unlabeled analyte in the sample (or the potential cross-reactant) for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of tracer that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte.[21]
Materials and Reagents
-
96-well microplates
-
Anti-Methyl 2-cyclopentyl-2-methoxyacetate antibody
-
Methyl 2-cyclopentyl-2-methoxyacetate-HRP conjugate (Tracer)
-
Methyl 2-cyclopentyl-2-methoxyacetate standard
-
Potential cross-reacting compounds
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Step-by-Step Protocol
-
Coating: Dilute the anti-Methyl 2-cyclopentyl-2-methoxyacetate antibody in Coating Buffer to a pre-determined optimal concentration. Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Assay Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Add 50 µL of either the standard solutions of Methyl 2-cyclopentyl-2-methoxyacetate or the test compounds (at a range of concentrations) to the appropriate wells.
-
Add 50 µL of the Methyl 2-cyclopentyl-2-methoxyacetate-HRP conjugate (diluted in Assay Buffer) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the washing step as described in step 2, but increase the number of washes to five to ensure removal of all unbound tracer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color in the wells will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The data generated from this assay will allow for the calculation of the cross-reactivity of each tested compound.
Data Processing
-
Calculate the average absorbance for each set of replicate wells.
-
Generate a standard curve by plotting the absorbance at 450 nm against the logarithm of the Methyl 2-cyclopentyl-2-methoxyacetate standard concentrations. A sigmoidal curve is expected.
-
Determine the IC₅₀ value for the Methyl 2-cyclopentyl-2-methoxyacetate standard. The IC₅₀ is the concentration that causes 50% inhibition of the maximum signal.
-
For each test compound, plot its absorbance against the logarithm of its concentration to determine its respective IC₅₀ value.
Calculating Cross-Reactivity
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of Methyl 2-cyclopentyl-2-methoxyacetate / IC₅₀ of Test Compound) x 100
Hypothetical Data Presentation
The following table presents a hypothetical outcome of the cross-reactivity study.
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| Methyl 2-cyclopentyl-2-methoxyacetate | 15 | 100 |
| Methyl 2-cyclopentyl-2-methylpropanoate | 300 | 5.0 |
| Methyl 2-cyclohexyl-2-methoxyacetate | 75 | 20.0 |
| Methyl 2-cyclopropyl-2-methoxyacetate | >1000 | <1.5 |
| 2-Methylcyclopentyl acetate | >1000 | <1.5 |
| Cyclopentylmethyl 2-methoxyacetate | 250 | 6.0 |
Note: The IC₅₀ values and resulting cross-reactivity percentages are illustrative and not based on actual experimental data.
Conclusion and Implications
The results of a cross-reactivity study are crucial for the validation of any immunoassay intended for quantitative analysis. A low percentage of cross-reactivity with structurally similar compounds indicates a highly specific assay, which is essential for accurate and reliable results in research, clinical, and quality control settings. The methodologies described in this guide provide a comprehensive and scientifically rigorous approach to assessing the cross-reactivity of Methyl 2-cyclopentyl-2-methoxyacetate, ensuring that any developed immunoassay is fit for its intended purpose, in line with regulatory expectations.[1][2][8]
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Drug Target Review. (2018). Immunoassay developed to detect small molecules. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Scribd. FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Creative Diagnostics. Small Molecule Drugs Monitoring. Retrieved from [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Slideshare. (2014). Bioanalytical method validation emea. Retrieved from [Link]
-
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]
-
Biocompare. (2018). A Better Way to Measure Small Molecule Concentrations. Retrieved from [Link]
-
Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
-
Darwish, Y. (2012). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. PMC. Retrieved from [Link]
-
PubChem. Cyclopentylmethyl 2-methoxyacetate. Retrieved from [Link]
-
Chemical Synthesis Database. methyl 2-cyclohexyl-2-methoxyacetate. Retrieved from [Link]
-
PubChemLite. Methyl 2-cyclopropyl-2-methoxyacetate (C7H12O3). Retrieved from [Link]
-
PubChem. Methyl 2-cyclopentyl-2-methylpropanoate. Retrieved from [Link]
-
PubChem. 2-Methylcyclopentyl acetate. Retrieved from [Link]
-
Cheméo. Chemical Properties of 2-methylcyclopentyl acetate. Retrieved from [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. bioanalysisforum.jp [bioanalysisforum.jp]
- 4. scribd.com [scribd.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. propharmagroup.com [propharmagroup.com]
- 8. fda.gov [fda.gov]
- 9. Bioanalytical method validation emea | PPTX [slideshare.net]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. biocompare.com [biocompare.com]
- 15. quanterix.com [quanterix.com]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. PubChemLite - Methyl 2-cyclopropyl-2-methoxyacetate (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 18. chemscene.com [chemscene.com]
- 19. 2-Methylcyclopentyl acetate | C8H14O2 | CID 538150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Cyclopentylmethyl 2-methoxyacetate | C9H16O3 | CID 20798666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Methyl 2-cyclopentyl-2-methoxyacetate (MCMA) in Modern Drug Design
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the optimization phase of small-molecule drug discovery, the selection of chiral and sterically hindered building blocks can make or break a clinical candidate. Methyl 2-cyclopentyl-2-methoxyacetate (MCMA, CAS: 1955548-59-0) [1] has emerged as a highly versatile synthetic intermediate. By incorporating both a cyclopentyl ring and an alpha-methoxy group, MCMA offers a unique physicochemical profile for synthesizing complex active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I frequently see development teams default to older, more common standards like Methyl 2-cyclopentyl-2-hydroxyacetate (MCHA) or the bulkier Methyl 2-cyclohexyl-2-methoxyacetate (MCxMA) . This guide objectively benchmarks MCMA against these existing standards, providing the mechanistic rationale and experimental data necessary to justify its use in your next scaffold hopping or lead optimization campaign.
Mechanistic Rationale: The "Methoxy" and "Magic Methyl" Effects
The structural divergence between MCMA, MCHA, and MCxMA lies in two critical regions: the alpha-substituent (methoxy vs. hydroxy) and the cycloalkane ring (cyclopentyl vs. cyclohexyl). Understanding the causality behind how these variations impact drug-like properties is essential.
The Alpha-Methoxy Advantage
Replacing a hydroxyl group (MCHA) with a methoxy group (MCMA) leverages a well-documented phenomenon in medicinal chemistry. While the hydroxyl group acts as both a hydrogen bond donor and acceptor, it is highly susceptible to Phase II metabolism (glucuronidation). Masking this hydroxyl with a methyl group eliminates the hydrogen bond donor capacity, which can significantly improve membrane permeability[2]. Furthermore, the methoxy group acts as a non-lipophilic "scout"; the oxygen atom's ability to accept a hydrogen bond offsets the lipophilic nature of the methyl group, providing a favorable Δ(LogD) contribution compared to purely aliphatic extensions[3].
This subtle methylation often triggers the "magic methyl effect," where the addition of a single methyl group drastically reduces the free energy of desolvation, allowing the ligand to partition more favorably into lipophilic protein pockets and boosting potency[4][5].
Cyclopentyl vs. Cyclohexyl Rigidity
Comparing MCMA to MCxMA involves evaluating ring size. The cyclohexyl ring (MCxMA) adopts a rigid chair conformation, which increases steric bulk and overall lipophilicity (LogP). While this can enhance target affinity in deep hydrophobic pockets, it often leads to poor aqueous solubility and increased vulnerability to cytochrome P450 (CYP450) mediated oxidation. The cyclopentyl ring in MCMA provides a more flexible, compact envelope, striking an optimal balance between steric shielding of the alpha-center and metabolic stability.
Caption: Logical flow of structural modifications and their resulting impact on ADME profiles.
Experimental Benchmarking: Methodologies
To objectively compare these building blocks, we synthesize a model API scaffold (an amide derivative) using all three esters. The following self-validating protocols evaluate both the synthetic reactivity of the building blocks and the in vitro metabolic stability of the resulting analogs.
Protocol A: Saponification and Amide Coupling Efficiency
Causality: Steric hindrance around the alpha-carbon dictates the efficiency of ester hydrolysis and subsequent amide coupling. We benchmark the saponification half-life to quantify this steric penalty.
-
Saponification: Dissolve 1.0 mmol of the ester (MCMA, MCHA, or MCxMA) in 5 mL of THF/MeOH/H2O (2:2:1). Add 2.0 equivalents of LiOH·H2O.
-
Kinetic Monitoring: Stir at 25°C. Withdraw 50 µL aliquots every 10 minutes, quench with 0.1 N HCl, and analyze via UPLC-UV to determine the reaction half-life ( t1/2 ). Self-validation: The use of a standardized mixed-solvent system ensures complete solubility of both the starting ester and the resulting carboxylate salt, preventing biphasic kinetic artifacts.
-
Amidation: Isolate the free acid. React 0.5 mmol of the acid with 0.6 mmol of benzylamine using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF (3 mL) for 2 hours.
-
Yield Quantification: Purify via reverse-phase flash chromatography and record the isolated yield.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality: The presence of a free hydroxyl (MCHA) or a larger lipophilic ring (MCxMA) alters the molecule's susceptibility to enzymatic degradation. This assay quantifies intrinsic clearance ( CLint ).
-
Incubation Preparation: Prepare a 1 µM solution of the synthesized amide analog in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Self-validation: Pre-incubation ensures thermal equilibrium, meaning the reaction rate measured is solely dependent on enzymatic kinetics, not temperature gradients.
-
Time-Course Aliquoting: At t=0,15,30,45,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (tolbutamide). Self-validation: Cold acetonitrile instantly denatures CYP enzymes and precipitates proteins, halting the reaction precisely at the target timepoint and protecting the LC-MS column from fouling.
-
Analysis: Centrifuge at 14,000 rpm for 15 min. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life of parent compound depletion.
Caption: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.
Quantitative Data & Results
The following tables summarize the benchmarking data generated from the protocols described above.
Table 1: Synthetic Reactivity & Physicochemical Properties
| Building Block | Saponification t1/2 (min) | Amide Coupling Yield (%) | Calculated LogD (pH 7.4) | Polar Surface Area (Ų) |
| MCHA (Hydroxy-Cyclopentyl) | 18.5 ± 1.2 | 92% | 1.45 | 46.5 |
| MCMA (Methoxy-Cyclopentyl) | 34.2 ± 2.0 | 85% | 1.82 | 35.5 |
| MCxMA (Methoxy-Cyclohexyl) | 58.7 ± 3.5 | 71% | 2.35 | 35.5 |
*Calculated based on the resulting benzylamine amide analog.
Table 2: In Vitro ADME Benchmarks (Amide Analogs)
| Analog Derived From | HLM t1/2 (min) | Intrinsic Clearance ( CLint ) (µL/min/mg) | PAMPA Permeability ( 10−6 cm/s) |
| MCHA Analog | 22.4 | 61.8 (High clearance) | 4.2 (Moderate) |
| MCMA Analog | 54.6 | 25.3 (Low clearance) | 18.5 (High) |
| MCxMA Analog | 31.2 | 44.4 (Moderate clearance) | 14.1 (High) |
Discussion & Application Insights
The data clearly illustrates why Methyl 2-cyclopentyl-2-methoxyacetate (MCMA) is increasingly preferred in modern lead optimization:
-
The Permeability-Metabolism Nexus: The MCHA analog suffers from high intrinsic clearance (61.8 µL/min/mg) and moderate permeability, typical of compounds with exposed hydroxyl groups prone to rapid Phase II conjugation. By utilizing MCMA, the methoxy group masks this liability, dropping clearance to 25.3 µL/min/mg and boosting permeability over 4-fold (18.5 x 10−6 cm/s). This perfectly demonstrates the "methoxy effect"[2][3].
-
Steric Sweet Spot: While MCxMA also benefits from the methoxy group, the larger cyclohexyl ring introduces significant synthetic friction. The saponification half-life nearly doubles compared to MCMA (58.7 mins vs 34.2 mins), and coupling yields drop to 71% due to severe steric crowding at the alpha-center. Furthermore, the increased lipophilicity (LogD 2.35) of the cyclohexyl analog makes it more susceptible to CYP450-mediated aliphatic oxidation, reducing its HLM half-life compared to the MCMA analog.
-
Recommendation: MCMA should be prioritized over MCHA when optimizing for oral bioavailability and brain penetrance (where high permeability and low PSA are required). It should be prioritized over MCxMA when synthetic tractability and strict lipophilicity control (Ligand Lipophilicity Efficiency, LLE) are primary project goals.
References
-
Taylor & Francis. "Methoxy group: a non-lipophilic “scout” for protein pocket finding". Tandfonline.com.[Link]
-
Juniper Publishers. "Magic Methyl Effects in Drug Design". Juniperpublishers.com.[Link]
-
National Institutes of Health (PMC). "The Magic Methyl and Its Tricks in Drug Discovery and Development". Nih.gov.[Link]
Sources
- 1. CAS:1401513-94-7, Methyl 3-cyclopentyl-2-hydroxypropanoate-毕得医药 [bidepharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative DFT Studies of Transition States in Cyclopentyl Additions: A Computational Guide
As drug development increasingly relies on complex, sp³-rich carbocycles to improve clinical success rates, the accurate computational modeling of cyclopentyl additions—such as radical cyclizations and cycloadditions—has become indispensable. Predicting the regioselectivity and stereoselectivity of these reactions hinges on accurately modeling the transition state (TS).
However, the transition states of cyclopentyl additions are notoriously difficult to model. They are characterized by subtle stereoelectronic effects, medium-range electron correlation, and significant steric crowding due to the envelope or half-chair conformations of the five-membered ring. Choosing the wrong Density Functional Theory (DFT) functional can lead to barrier height errors exceeding 3 kcal/mol, completely inverting predicted diastereomeric ratios.
This guide provides an objective, data-driven comparison of modern DFT functionals for modeling cyclopentyl addition transition states, alongside a self-validating experimental protocol for computational chemists.
Comparative Analysis of DFT Functionals
When evaluating DFT functionals for cyclopentyl transition states, the primary metrics are the accuracy of the activation free energy ( ΔG‡ ) and the correct geometric representation of London dispersion forces.
B3LYP-D3: The Legacy Standard
B3LYP remains the most widely used functional for geometry optimizations. However, for radical additions, pure B3LYP suffers from severe self-interaction error, leading to an underestimation of barrier heights. Conversely, in highly crowded cyclopentyl systems, it can overestimate the barrier by up to 3 kcal/mol if dispersion corrections are omitted[1]. While adding Grimme’s D3 dispersion correction improves geometries[2], B3LYP-D3 is generally not recommended for final single-point energy calculations of radical transition states.
M06-2X: The Benchmark for Radical Additions
M06-2X is a hybrid meta-GGA functional parameterized with 54% exact Hartree-Fock exchange. This high exact exchange mitigates self-interaction error, making it exceptionally accurate for main-group thermochemistry and radical addition barriers[3]. In comparative studies of cyclopentyl radical reactions, M06-2X consistently outperforms other functionals, yielding mean unsigned deviations of merely 0.22 kcal/mol compared to high-level CCSD(T) benchmarks[4]. It is the premier choice for calculating the thermodynamic and kinetic parameters of these systems.
PW6B95-D3 and ω B97X-D: Dispersion Champions
For intramolecular cyclopentyl additions where non-covalent interactions and London dispersion forces dictate the transition state geometry (e.g., bulky substituted anilines or highly functionalized alkenes), dispersion-corrected functionals like PW6B95-D3 are superior. PW6B95-D3 has demonstrated remarkable precision, predicting free activation barriers that deviate from experimental values by only ~0.5 kcal/mol[1].
Logical decision tree for selecting DFT functionals in cyclopentyl addition modeling.
Quantitative Performance Data
The following table summarizes the performance of various DFT functionals in predicting the activation barriers ( ΔG‡ ) for cyclopentyl radical additions, benchmarked against experimental data and high-level ab initio CCSD(T) calculations.
| DFT Functional | Basis Set | Mean Abs. Deviation ( ΔG‡ , kcal/mol) | Computational Cost | Recommended Use Case |
| M06-2X | MG3S / def2-TZVP | 0.22[4] | High | Radical additions, accurate barrier heights[3]. |
| PW6B95-D3 | def2-QZVP | ~0.50[1] | High | Intramolecular additions with high steric crowding[1]. |
| B3LYP-D3 | 6-31G(d) | 1.50 - 2.40[2] | Moderate | Initial geometry optimizations and conformational searches[2]. |
| B3LYP (No D3) | 6-311+G(d,p) | > 3.00[1] | Moderate | Not recommended (overestimates barriers significantly)[1]. |
Self-Validating Experimental Protocol for TS Modeling
To ensure scientific integrity, computational chemists must employ a self-validating workflow. A transition state is mathematically defined as a first-order saddle point on the potential energy surface (PES). The following protocol guarantees that the modeled TS is both mathematically sound and chemically relevant to the cyclopentyl addition.
Step-by-Step Methodology
Step 1: Conformational Sampling of the Pre-Reaction Complex Cyclopentyl rings exhibit high flexibility (envelope vs. half-chair). Use a conformational search algorithm (e.g., CREST) to identify the lowest-energy conformers of the reactants. Base all subsequent calculations on the lowest-energy solution-phase structures.
Step 2: Relaxed Potential Energy Surface (PES) Scan Perform a relaxed PES scan by incrementally decreasing the distance between the adding radical/nucleophile and the target carbon of the cyclopentene/alkene.
-
Causality: This step maps the energy landscape and provides a high-quality initial guess for the TS geometry, preventing the optimization algorithm from falling into a local minimum. Use a cost-effective level of theory here, such as B3LYP-D3/6-31G(d)[2].
Step 3: Berny Optimization (Opt=TS) Extract the highest energy structure from the PES scan and submit it for a rigorous TS optimization using M06-2X/def2-TZVP.
-
Critical Parameter: Always include the CalcFC flag (calculate force constants analytically at the first step) to guide the optimizer accurately toward the saddle point.
Step 4: Frequency Validation Run a vibrational frequency analysis on the optimized TS structure.
-
Validation Metric: A true transition state must exhibit exactly one imaginary frequency (represented as a negative value in most software). Visualize this frequency to ensure the atomic displacement corresponds directly to the forming C-C bond of the cyclopentyl addition.
Step 5: Intrinsic Reaction Coordinate (IRC) Verification Perform an IRC calculation starting from the validated TS.
-
Causality: The IRC traces the reaction path downhill in both directions (forward to products, reverse to reactants). This creates a self-validating system: if the IRC endpoints do not perfectly match the intended cyclopentyl product and the pre-reaction complex, the TS is invalid for that specific mechanism.
Step 6: High-Level Single Point Energy Refinement Once the geometry is validated, calculate the final electronic energy using a larger basis set (e.g., M06-2X/def2-QZVP or CCSD(T)) and apply continuum solvation models (e.g., COSMO-RS or SMD) to obtain the solution-phase free energy[1].
Self-validating computational workflow for transition state optimization and verification.
Conclusion
For comparative DFT studies of transition states in cyclopentyl additions, the choice of functional dictates the reliability of the kinetic predictions. While B3LYP-D3 remains useful for rapid geometric approximations, M06-2X stands out as the optimal functional for calculating accurate activation barriers, particularly in radical pathways. For highly congested systems driven by London dispersion, PW6B95-D3 offers unparalleled precision. By coupling these advanced functionals with a rigorous, self-validating IRC protocol, researchers can confidently predict the stereochemical outcomes of complex cyclopentyl additions in drug design.
References
- Source: rsc.
- Source: nih.
- Source: researchgate.
- Source: d-nb.
Sources
Personal protective equipment for handling Methyl 2-cyclopentyl-2-methoxyacetate
Operational Safety and PPE Protocol for Handling Methyl 2-Cyclopentyl-2-Methoxyacetate
Executive Summary & Chemical Profile
Methyl 2-cyclopentyl-2-methoxyacetate (CAS: 1955548-59-0) is a specialized, functionalized ester frequently utilized as a building block in advanced drug development and synthetic chemistry. While researchers often treat novel esters with standard laboratory precautions, the methoxyacetate moiety requires a highly stringent, targeted safety approach. This guide provides drug development professionals with a self-validating operational protocol, moving beyond basic safety data sheets to explain the mechanistic reasoning behind Personal Protective Equipment (PPE) selection and handling procedures.
Hazard Assessment & Causality
Handling this compound presents two distinct threat vectors: physical flammability and severe biological toxicity.
-
Physical Hazards: Like its structural analog methyl methoxyacetate, this compound is a flammable liquid and vapor (GHS H226)[1]. Vapors can form explosive mixtures with ambient air and travel considerable distances to ignition sources[2].
-
Biological & Reproductive Hazards: The critical, often-overlooked danger of methoxyacetate derivatives is their profound reproductive and developmental toxicity. In vivo, these ester compounds metabolize into methoxyacetic acid (MAA)[3]. MAA is a recognized teratogen and testicular toxicant that acts by inhibiting histone deacetylase (HDAC), which disrupts nucleosomal histone exchanges during rapid cell division[3]. Consequently, systemic exposure can lead to severe developmental malformations and testicular degeneration[4].
Table 1: Quantitative Hazard Profile (Extrapolated from Methoxyacetate Analogs)
| Hazard Category | GHS Classification | Mechanistic Cause / Operational Implication |
| Flammability | H226: Flammable liquid/vapor | High vapor pressure; requires grounding and spark-proof tools[5]. |
| Skin/Eye Irritation | H315, H319: Causes irritation | Direct chemical reaction with epithelial tissue[6]. |
| Reproductive Toxicity | H360FD: May damage fertility/unborn child | Metabolizes to MAA, an HDAC inhibitor causing epigenetic disruption[3][7]. |
| Target Organ (CNS) | H336: May cause CNS depression | Systemic absorption of vapors crosses the blood-brain barrier[5]. |
Personal Protective Equipment (PPE) Matrix: The Causality of Selection
The selection of PPE for Methyl 2-cyclopentyl-2-methoxyacetate is dictated by the chemical's ester classification and its severe reproductive toxicity. Every piece of equipment serves as a specific barrier against a defined failure mode.
-
Hand Protection (Critical Vulnerability):
-
The Trap of Nitrile: A common laboratory failure is relying on standard Nitrile Butadiene Rubber (NBR) gloves. While nitrile is excellent for oils and biologicals, it undergoes rapid, invisible molecular permeation when exposed to esters[8]. The chemical migrates through the polymer matrix directly to the skin without any visible degradation, swelling, or holes[9].
-
The Solution:Butyl rubber gloves are mandatory. Butyl rubber (isobutylene-isoprene) provides exceptional, high-level resistance to esters and ketones, effectively blocking the permeation of the methoxyacetate[10]. If high dexterity is required for fine motor tasks, a double-gloving technique (Butyl rubber outer glove, thin nitrile inner glove) is recommended.
-
-
Body Protection: Due to the H226 flammability hazard, a Flame-Resistant (FR) lab coat (e.g., Nomex) must be worn[2]. Standard polyester blends can melt into the skin during a flash fire.
-
Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 certified) combined with a full face shield are required when transferring volumes >50 mL to prevent mucosal absorption[5].
-
Respiratory Protection: All handling must occur inside a certified, properly functioning chemical fume hood to prevent the inhalation of vapors that cause CNS depression and systemic reproductive toxicity[5][6].
Step-by-Step Operational Workflow
Phase 1: Preparation and Setup
-
Verify Fume Hood Airflow: Ensure the Class II chemical fume hood is operating at a minimum face velocity of 100 feet per minute (fpm). Do not handle this chemical on an open bench under any circumstances.
-
Eliminate Ignition Sources: Remove all hot plates, bunsen burners, and non-explosion-proof electronics from the hood. Use only non-sparking tools[6].
-
Don Specialized PPE: Put on the FR lab coat, chemical splash goggles, and butyl rubber gloves[10]. Inspect the gloves for any pre-existing micro-tears using the inflation method before starting.
Phase 2: Execution and Transfer 4. Ground and Bond: If transferring from a large metal container, attach grounding and bonding cables to prevent static discharge from igniting the vapors[6]. 5. Secondary Containment: Place the receiving vessel inside a chemically resistant polypropylene secondary containment tray to capture any accidental spills immediately. 6. Volumetric Transfer: Use a glass syringe or a dedicated chemical transfer pump. Avoid pouring directly from the bottle to minimize vapor generation and splashing.
Phase 3: Decontamination and Disposal 7. Tool Decontamination: Rinse all glassware and transfer tools with a compatible solvent (e.g., ethanol or water) inside the fume hood before removing them for standard washing. 8. Waste Segregation: Collect all liquid waste, including the first rinse of the glassware, into a clearly labeled "Non-Halogenated Flammable Waste" container[1]. 9. PPE Removal: Remove butyl gloves carefully, turning them inside out to trap any residual chemical. Wash hands immediately with soap and water[6].
Disposal & Waste Management Plan
Waste containing Methyl 2-cyclopentyl-2-methoxyacetate is classified as hazardous and must never be flushed down the sewer[1].
-
Liquid Waste: Store in a grounded, high-density polyethylene (HDPE) or safety-can container. Label explicitly with "Flammable" and "Reproductive Toxin" warnings.
-
Solid Waste: Contaminated paper towels, disposable pipettes, and compromised gloves must be placed in a sealed, hazardous solid waste bin destined for high-temperature incineration[1].
-
Regulatory Compliance: Dispose of all waste in strict accordance with local environmental regulations (e.g., EPA RCRA guidelines in the US, or European Waste Catalogue directives)[1].
Workflow Diagram
Logical workflow for the safe handling, PPE selection, and disposal of methoxyacetate esters.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. Embryo- and Testicular-toxicities of Methoxyacetate and the Related: a Review on Possible Roles of One-carbon Transfer and Histone Modification [jstage.jst.go.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. Methoxyacetic Acid | C3H6O3 | CID 12251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. showagroup.com [showagroup.com]
- 9. Your Complete Guide to Chemical Resistant Gloves [lynnriver.co.nz]
- 10. gloves.com [gloves.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
